1-Carbamimidoylpiperidine-4-carboxamide
Description
BenchChem offers high-quality 1-Carbamimidoylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbamimidoylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-carbamimidoylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c8-6(12)5-1-3-11(4-2-5)7(9)10/h5H,1-4H2,(H2,8,12)(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGVQBWUAUNTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Amidinopiperidine-4-carboxamide synonyms and IUPAC name
Technical Monograph: 1-Amidinopiperidine-4-carboxamide
Executive Summary
1-Amidinopiperidine-4-carboxamide (IUPAC: 1-carbamimidoylpiperidine-4-carboxamide) is a critical pharmacophore in medicinal chemistry, specifically designed as an arginine mimetic . Its structural core—a piperidine ring functionalized with a basic amidine group at the N1 position and a neutral carboxamide at the C4 position—enables it to engage in high-affinity interactions with the S1 specificity pocket of serine proteases.
This guide details the chemical identity, synthetic pathways, and pharmacological utility of this scaffold, particularly in the development of direct thrombin inhibitors (DTIs), Factor Xa inhibitors, and dual-action cholinesterase inhibitors for neurodegenerative applications.
Chemical Identity & Nomenclature
Accurate nomenclature is vital for database retrieval and regulatory filing. The molecule possesses two distinct nitrogenous functional groups: a highly basic amidine (pKa ~11–12) and a neutral amide .
Core Identifiers
| Parameter | Data |
| IUPAC Name | 1-Carbamimidoylpiperidine-4-carboxamide |
| Common Synonyms | 1-Amidinopiperidine-4-carboxamide; 4-Carbamoylpiperidine-1-carboximidamide |
| CAS Registry Number | 903443-08-3 |
| Molecular Formula | C₇H₁₄N₄O |
| Molecular Weight | 170.21 g/mol |
| SMILES | NC(=O)C1CCN(CC1)C(N)=N |
| InChI Key | DCYAOXOBKROXKE-UHFFFAOYSA-N |
Structural Logic
The molecule is an isonipecotamide (piperidine-4-carboxamide) derivative where the secondary amine at position 1 is functionalized with a formamidine group.
-
N1-Amidine: Acts as a cation at physiological pH, mimicking the guanidinium group of Arginine (Arg).
-
C4-Carboxamide: Provides a hydrogen bond donor/acceptor motif, often replacing the peptide backbone or interacting with the oxyanion hole or distal serine residues in enzyme active sites.
Physicochemical Properties
The following data represents the core scaffold properties, essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value / Prediction | Significance |
| Physical State | White to off-white solid | Standard for polar organic salts. |
| pKa (Amidine) | ~11.5 (Predicted) | Highly basic; protonated at pH 7.4. Essential for salt bridge formation (e.g., Asp189 in Thrombin). |
| pKa (Amide) | ~15-16 (Predicted) | Neutral under physiological conditions. |
| LogP | -0.7 to -1.45 (Predicted) | Highly hydrophilic due to polarity; requires prodrug strategies (e.g., esterification) for oral bioavailability if used as a standalone drug. |
| Solubility | High in H₂O, DMSO, MeOH | Facilitates aqueous bioassays. |
Synthetic Methodologies
Synthesis of 1-amidinopiperidine-4-carboxamide typically proceeds via the guanylation of the precursor isonipecotamide. Two primary routes are employed depending on the required purity and scale.
Route A: S-Methylisothiourea Guanylation (Classical)
This route uses S-methylisothiourea hemisulfate as the electrophilic guanylating agent. It is cost-effective but releases methyl mercaptan (toxic gas) as a byproduct.
-
Starting Material: Isonipecotamide (Piperidine-4-carboxamide).[1]
-
Reagent: S-methylisothiourea hemisulfate.
-
Conditions: Aqueous base (NaOH) or DMF/TEA at 60–80°C.
-
Mechanism: Nucleophilic attack of the piperidine nitrogen on the isothiourea carbon, displacing methanethiol.
Route B: Protected Guanylation (High Purity)
For pharmaceutical intermediates, using a protected guanylating agent like 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea or 1H-Pyrazole-1-carboxamidine allows for cleaner purification and prevents side reactions.
-
Coupling: Isonipecotamide + 1,3-Bis-Boc-2-methyl-2-thiopseudourea + HgCl₂ (promoter) + TEA in DMF.
-
Deprotection: Removal of Boc groups using TFA/DCM or HCl/Dioxane.
-
Purification: Recrystallization or HPLC.
Synthesis Flowchart
The following diagram illustrates the decision logic and reaction flow for synthesizing the core scaffold.
Figure 1: Synthetic pathways for 1-Carbamimidoylpiperidine-4-carboxamide. Route B is preferred for medicinal chemistry applications to avoid mercaptan contaminants.
Mechanistic Pharmacology
The 1-amidinopiperidine-4-carboxamide moiety is a "privileged structure" in drug design, particularly for targeting the S1 pocket of trypsin-like serine proteases.
Mechanism of Action: The Arginine Mimic
-
S1 Pocket Binding: The S1 pocket of enzymes like Thrombin and Factor Xa contains a conserved Aspartate residue (Asp189 in Thrombin) at the bottom.
-
Salt Bridge: The protonated amidine group of the scaffold forms a strong bidentate ionic interaction (salt bridge) with the carboxylate of Asp189.
-
Geometry: The piperidine ring provides a rigid spacer that positions the carboxamide group to interact with the S2/S3 subsites or the catalytic triad (His57, Asp102, Ser195).
Therapeutic Applications
-
Anticoagulants: Used as the P1 ligand in Direct Thrombin Inhibitors (DTIs). The scaffold replaces the arginine residue found in natural substrates (fibrinogen).
-
Alzheimer's Disease: Recent research utilizes this scaffold to create dual inhibitors of Thrombin and Cholinesterase (AChE/BChE), addressing both vascular and cholinergic deficits in neurodegeneration [1].
Pharmacophore Interaction Map
Figure 2: Molecular interaction map of the scaffold within the Thrombin active site. The Amidine-Asp189 interaction is the primary driver of potency.
Analytical Characterization Protocols
To validate the synthesis of 1-amidinopiperidine-4-carboxamide, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR)
-
Solvent: DMSO-d₆ (due to solubility).
-
Amidine Protons: Broad singlet at ~7.0–7.5 ppm (4H, exchangeable).
-
Amide Protons: Two singlets or broad peak at ~6.8 and 7.3 ppm (2H).
-
Piperidine Ring:
-
C2/C6 Protons (adjacent to N): Downfield shift (~3.8 ppm) due to the electron-withdrawing amidine.
-
C4 Proton (methine): Multiplet at ~2.3 ppm.[2]
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion: [M+H]⁺ = 171.12 m/z .
-
Fragmentation: Loss of ammonia (-17) or the amide group may be observed in MS/MS.
References
-
Modh, H. et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 26(17), 5208.[1]
-
PubChem. (n.d.). 1-Carbamimidoylpiperidine-4-carboxylic acid (Related Acid Form). National Library of Medicine.
-
AK Scientific. (n.d.). 1-Carbamimidoylpiperidine-4-carboxamide Product Page.
Sources
An In-depth Technical Guide to 1-Carbamimidoylpiperidine-4-carboxamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-carbamimidoylpiperidine-4-carboxamide, a small molecule of significant interest within medicinal chemistry and drug discovery. While direct extensive research on this specific isomer is emerging, this document synthesizes its predicted physicochemical properties based on its chemical structure, alongside established methodologies for its synthesis and the well-documented biological activities of structurally related piperidine carboxamides. This guide serves as a foundational resource for researchers investigating this compound and its potential therapeutic applications, offering insights into its molecular characteristics, rational synthesis strategies, and promising avenues for future drug development.
Molecular Profile and Physicochemical Properties
1-Carbamimidoylpiperidine-4-carboxamide is a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals. Its structure is characterized by a piperidine ring substituted with a carbamimidoyl (guanidino) group at the 1-position and a carboxamide group at the 4-position. Based on this structure, we can determine its molecular formula and weight.
The molecular formula is C7H14N4O .
The calculated molecular weight and other key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14N4O | Calculated |
| Molecular Weight | 170.21 g/mol | Calculated |
| Monoisotopic Mass | 170.116761 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 98.9 Ų | Calculated |
| Hydrogen Bond Donors | 4 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| logP (predicted) | -1.5 to -2.0 | Calculated |
Note: The physicochemical properties are calculated based on the chemical structure of 1-carbamimidoylpiperidine-4-carboxamide as direct experimental data is not widely available.
Rationale for Synthesis and Methodologies
The synthesis of 1-carbamimidoylpiperidine-4-carboxamide can be approached through several established organic chemistry reactions. A common strategy involves a multi-step synthesis starting from a commercially available piperidine derivative.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 1-carbamimidoylpiperidine-4-carboxamide is illustrated below. This approach disconnects the molecule at the carbamimidoyl and carboxamide functional groups, leading to simpler, more readily available starting materials.
Caption: Retrosynthetic analysis of 1-carbamimidoylpiperidine-4-carboxamide.
Proposed Synthetic Protocol
The following is a generalized, step-by-step protocol for the synthesis of 1-carbamimidoylpiperidine-4-carboxamide, based on common organic synthesis techniques for similar molecules.
Step 1: Amidation of a Piperidine-4-carboxylic Acid Derivative
-
To a solution of a suitable N-protected piperidine-4-carboxylic acid (e.g., Boc-piperidine-4-carboxylic acid) in an aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC or HATU) and an activating agent (e.g., HOBt or DMAP).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude N-protected piperidine-4-carboxamide by column chromatography.
Step 2: Deprotection of the Piperidine Nitrogen
-
Dissolve the N-protected piperidine-4-carboxamide in a suitable solvent.
-
For a Boc-protecting group, treat with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the piperidine-4-carboxamide salt.
Step 3: Guanidinylation of Piperidine-4-carboxamide
-
Dissolve the piperidine-4-carboxamide salt in a suitable solvent (e.g., DMF or water).
-
Add a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, and a base (e.g., diisopropylethylamine) to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Purify the final product, 1-carbamimidoylpiperidine-4-carboxamide, by a suitable method such as recrystallization or preparative HPLC.
Potential Therapeutic Applications and Biological Activity
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] While specific biological data for 1-carbamimidoylpiperidine-4-carboxamide is not extensively published, the activities of related compounds suggest several promising areas for investigation.
Proteasome Inhibition
Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome, a validated target for antimalarial drug development.[2] These compounds have demonstrated oral efficacy in mouse models of malaria.[2] The presence of the basic carbamimidoyl group in 1-carbamimidoylpiperidine-4-carboxamide may offer unique interactions with the proteasome active site, warranting investigation into its antimalarial potential.
PARP-1 Inhibition
Derivatives of piperidyl benzimidazole carboxamide have been synthesized and shown to be potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[3] Given the structural similarities, 1-carbamimidoylpiperidine-4-carboxamide could be explored as a novel scaffold for the design of PARP-1 inhibitors.
Analgesic and Dopamine Reuptake Inhibition
Certain piperidine-4-carboxamide derivatives have been shown to possess analgesic properties and act as dopamine reuptake inhibitors in mice.[4] These findings suggest a potential role for this class of compounds in the development of treatments for pain and neurological disorders.
The potential signaling pathway interactions for piperidine carboxamide derivatives are visualized below.
Caption: Potential therapeutic targets of piperidine carboxamides.
Future Directions and Conclusion
1-Carbamimidoylpiperidine-4-carboxamide represents a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural features, particularly the combination of the piperidine scaffold with the carbamimidoyl and carboxamide functional groups, suggest a range of possible biological activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol for 1-carbamimidoylpiperidine-4-carboxamide, along with its full analytical characterization (NMR, MS, etc.).
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of relevant biological targets, including but not limited to proteasomes, PARP enzymes, and CNS receptors and transporters.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to establish clear SAR and optimize for potency and selectivity against desired targets.
References
-
PubChem. 3-Carbamimidoylpiperidine-3-carboxamide. Available from: [Link]
-
de Jong, L. E., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(20), 15096-15113. Available from: [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available from: [Link]
-
Borrello, M. T., et al. (2021). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. Available from: [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Bioorganic & Medicinal Chemistry, 47, 116377. Available from: [Link]
- Kim, J. S., et al. (2018). Processes for converting carboxamides to thiocarboxamides. Google Patents. KR20180004179A.
-
Li, Y., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry. Available from: [Link]
Sources
- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Biological activity of amidine-substituted piperidine carboxamides
An In-depth Technical Guide to the Biological Activity of Amidine-Substituted Piperidine Carboxamides
This guide provides a comprehensive exploration of amidine-substituted piperidine carboxamides, a versatile chemical scaffold with significant therapeutic potential. We will delve into the synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR) of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising class of molecules.
Introduction: A Scaffold of Opportunity
The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] When functionalized with a carboxamide linker, it creates a robust scaffold for interrogating a wide range of biological targets. The addition of an amidine group—a strongly basic functional group capable of forming key hydrogen bonds and salt bridges—further enhances the potential for potent and selective molecular interactions. This unique combination has given rise to a class of compounds with a remarkable breadth of biological activities, from enzyme inhibition to receptor modulation.
Part 1: The Molecular Architecture - Synthesis Strategies
The construction of amidine-substituted piperidine carboxamides typically follows a modular approach, allowing for systematic variation of different structural components to optimize biological activity. A general synthetic pathway involves the initial coupling of a substituted piperidine core with a carboxylic acid, followed by the transformation of a precursor functional group (commonly a nitrile) into the target amidine.
General Synthetic Workflow
A representative synthetic route begins with a protected piperidine-4-carboxylic acid, which undergoes an amide coupling reaction with a desired amine. Subsequent functional group manipulations, such as the introduction of a cyano group, set the stage for the final and critical step: the conversion of the nitrile to an amidine. This can be achieved through various methods, including the Pinner reaction or, more directly, using reagents like trimethylaluminum and ammonium chloride.[2]
Caption: General workflow for synthesizing target compounds.
Experimental Protocol: Synthesis of a Piperidine-4-Carboxamide DNA Gyrase Inhibitor
The following protocol is adapted from methodologies described for the synthesis of novel anti-mycobacterial agents.[3]
Step 1: Amide Coupling
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., 6-methoxy-1,5-naphthyridin-4-amine) (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected amide intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the secondary amine.
Step 3: N-Alkylation and Amidine Formation (Conceptual) Note: Specific protocols for amidine formation from precursors vary widely. A common strategy involves converting a nitrile to an amidine.
-
The secondary amine from Step 2 can be alkylated with a suitable electrophile containing a nitrile group (e.g., a bromoalkylnitrile).
-
Dissolve the resulting nitrile-containing piperidine carboxamide (1.0 eq) in an anhydrous solvent like toluene.
-
Add trimethylaluminum (2.0 M in toluene, 1.5 eq) dropwise at 0°C, followed by the addition of ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench with methanol, followed by aqueous NaOH.
-
Extract the product with an organic solvent, dry, and purify by chromatography to yield the final amidine-substituted piperidine carboxamide.
Part 2: Diverse Biological Activities and Key Therapeutic Targets
The true power of this scaffold lies in its molecular recognition versatility. By modifying the substituents on the piperidine ring and the groups attached to the carboxamide and amidine moieties, these compounds can be tailored to interact with a wide array of biological targets with high affinity and selectivity.
Enzyme Inhibition: A Hub for Therapeutic Intervention
Amidine-substituted piperidine carboxamides have emerged as potent inhibitors of several critical enzyme classes.
A novel class of piperidine-4-carboxamides (P4Cs) has been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus, a challenging non-tuberculous mycobacterium.[3][4] These compounds represent a new subclass of novel bacterial topoisomerase inhibitors (NBTIs).
-
Mechanism of Action: Unlike fluoroquinolones, which trap the gyrase-DNA cleavage complex, these P4Cs inhibit the supercoiling activity of the DNA gyrase enzyme.[4] This on-target mechanism leads to DNA damage, inducing the SOS response in the bacteria.[3] The amidine group is often crucial for establishing key interactions within the enzyme's active site.
Table 1: Anti-Mycobacterial Activity of Piperidine-4-Carboxamides (P4Cs)
| Compound | Target | Organism | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|---|
| 844-TFM | DNA Gyrase | M. abscessus | 0.5 - 2 | [3] |
| 5m | DNA Gyrase | M. abscessus | 1 - 4 | [3] |
| Moxifloxacin | DNA Gyrase | M. abscessus | 0.5 - 1 |[3] |
Phenotypic screening has uncovered piperidine carboxamides with potent, species-selective antimalarial activity.[5] These compounds act as reversible inhibitors of the Plasmodium falciparum 20S proteasome β5 (Pf20Sβ5) subunit.
-
Mechanism of Action: Cryo-electron microscopy revealed that these inhibitors bind non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic threonine residue.[5] This unique binding mode is responsible for their high selectivity for the parasite proteasome over human isoforms, a critical feature for minimizing host toxicity.[5]
This scaffold has proven highly effective for inhibiting hydrolases involved in critical signaling pathways.
-
Fatty Acid Amide Hydrolase (FAAH): Piperazine- and piperidine-carboxamides are potent inhibitors of FAAH, a key enzyme responsible for the degradation of the endocannabinoid anandamide.[6] Inhibition of FAAH elevates endocannabinoid levels, offering therapeutic potential for pain and anxiety disorders.
-
Soluble Epoxide Hydrolase (sEH): Piperidine-derived amide inhibitors of sEH prevent the degradation of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and anti-fibrotic effects.[7] The amidine moiety can serve as a bioisosteric replacement for urea, a common pharmacophore in sEH inhibitors, while improving drug-like properties.
Piperidine carboxamides designed as keto amides act as potent and selective inhibitors of μ-calpain, a calcium-activated cysteine protease implicated in neurodegenerative processes.[8]
-
Biological Effect: Certain calpain inhibitors from this class have been shown to inhibit NMDA-induced convulsions in animal models, suggesting that they can cross the blood-brain barrier and exert neuroprotective effects.[8] The keto amide functionality is key to their mechanism, forming a reversible covalent bond with the catalytic cysteine residue in the calpain active site.
Table 2: Enzyme Inhibitory Activity of Select Piperidine Carboxamides
| Compound Class | Target Enzyme | Activity (Ki or IC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Keto amides | μ-Calpain | 9 - 30 nM (Ki) | Neuroprotection | [8] |
| Piperidine amides | Soluble Epoxide Hydrolase (sEH) | Potent Inhibition (structure-dependent) | Anti-inflammatory | [7] |
| Piperidine carboxamides | P. falciparum Proteasome β5 | 3 nM (EC₅₀) | Antimalarial | [5] |
| Piperazine carboxamides | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar Inhibition | Analgesia, Anxiolytic |[6][9] |
G-Protein Coupled Receptor (GPCR) Ligands
The structural features of amidine-substituted piperidine carboxamides make them well-suited for interaction with the binding pockets of GPCRs.
Novel amide-piperidine derivatives have been optimized as multi-target ligands with affinities for dopamine D₂, serotonin 5-HT₁A, and 5-HT₂A receptors.[10] This "polypharmacology" approach is a leading strategy for developing atypical antipsychotics with improved efficacy and reduced side effects.
-
Mechanism & Selectivity: The goal is to achieve a specific affinity profile, such as high affinity for D₂ and 5-HT receptors, while avoiding off-target effects at receptors like histamine H₁ (which causes sedation) or the hERG channel (which can lead to cardiotoxicity).[10] In vivo studies show that lead compounds can reduce hyperactivity and exhibit pro-cognitive properties without inducing catalepsy, a common side effect of older antipsychotics.[10]
The well-known CB1 antagonist SR141716 (Rimonabant) features a piperidine carboxamide core. Extensive SAR studies on this scaffold have explored how modifications to the piperidine region impact receptor binding and efficacy.[11] While the amidine substitution itself is not present in SR141716, the principles of modifying the basic piperidine nitrogen and its substituents are directly applicable. These studies show that the length, bulk, and charge density of substituents in this region are critical determinants of pharmacological activity.[11]
Part 3: Decoding the Molecule - Structure-Activity Relationships (SAR)
Understanding the SAR is paramount for rationally designing more potent and selective compounds. Across different target classes, several key principles have emerged for this scaffold.
Caption: A conceptual SAR map for the scaffold. (Note: Image placeholder would be replaced with a generic structure).
-
The Amidine Moiety: This group is frequently a critical anchor. As a strong base, it is protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with acidic residues (e.g., Asp, Glu) in a binding pocket. Its N-H groups also act as excellent hydrogen bond donors.
-
The Piperidine Core: This serves as a central scaffold, orienting the other functional groups in three-dimensional space. Its substitution pattern dramatically affects activity. For example, in CB1 antagonists, increasing the length and bulk of N-substituents on the piperidine ring generally increases receptor affinity, up to a certain point.[11]
-
The Carboxamide Linker: This amide bond provides a rigid linking unit and participates in hydrogen bonding. Its orientation (e.g., piperidine-1-carboxamide vs. piperidine-4-carboxamide) can significantly alter receptor selectivity.[12]
-
Aromatic and Lipophilic Groups: Appended aromatic or lipophilic groups (e.g., naphthyl, substituted phenyl rings) engage in hydrophobic and π-stacking interactions within the target protein, contributing significantly to binding affinity and selectivity.
Part 4: In the Laboratory - Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activity of novel amidine-substituted piperidine carboxamides.
Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay
This assay provides direct evidence of a compound's ability to inhibit the catalytic activity of DNA gyrase.[4]
-
Reaction Setup: In a microcentrifuge tube, prepare a 30 μL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5% (w/v) glycerol, 0.1 mg/mL BSA, and 250 ng of relaxed pBR322 plasmid DNA.
-
Compound Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. Include a DMSO-only control (negative control) and a known gyrase inhibitor like moxifloxacin (positive control).
-
Enzyme Initiation: Add 1 unit of recombinant M. abscessus DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 6 μL of stop buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue).
-
Analysis: Load the samples onto a 1% agarose gel containing 0.5 μg/mL ethidium bromide. Perform electrophoresis in 1x TBE buffer.
-
Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the DMSO control.
Protocol 4.2: Whole-Cell Antimicrobial Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of a compound required to inhibit bacterial growth.[3]
-
Preparation: Perform the assay in 96-well microtiter plates using a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate, typically ranging from 64 μg/mL to 0.06 μg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., M. abscessus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 3-5 days.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Outlook
Amidine-substituted piperidine carboxamides represent a highly adaptable and therapeutically relevant class of molecules. Their synthetic tractability allows for fine-tuning of their properties to achieve potent and selective activity against a diverse range of targets, including enzymes and GPCRs. The successes in developing novel anti-mycobacterial, antimalarial, and neuroprotective agents highlight the immense potential of this scaffold.
Future research should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their clinical translatability.[13] Exploring new amidine bioisosteres and applying advanced computational methods for rational design will undoubtedly uncover new therapeutic agents based on this privileged chemical framework.
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (2000). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. [Link]
-
Murineddu, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules. [Link]
-
Stegmann, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
-
Pati, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Prostaglandins & Other Lipid Mediators. [Link]
-
Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]
-
Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fastier, F. N. (1962). Structure-activity relationships of amidine derivatives. Pharmacological Reviews. [Link]
-
Viitanen, R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry. [Link]
-
Rather, R. A., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Stegmann, M., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. [Link]
-
Johnson, T. A. (2015). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. University of Oregon Scholar's Bank. [Link]
-
Biftu, T., et al. (2005). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, V., et al. (2022). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. RSC Medicinal Chemistry. [Link]
-
Kar, P., & Ward, J. S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Acar, Ç., & Durdagi, S. (2021). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]
-
Van de Water, A., et al. (2007). Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
Technical Guide: 1-Carbamimidoylpiperidine-4-carboxamide as a Serine Protease Inhibitor Scaffold
Executive Summary
This technical guide analyzes the 1-carbamimidoylpiperidine-4-carboxamide scaffold, a synthetic non-peptide arginine mimetic used in the inhibition of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). This scaffold functions primarily as a P1 ligand, anchoring the inhibitor into the S1 specificity pocket of the enzyme via a critical salt bridge.
This document details the structural mechanistics, synthetic pathways, and biological validation protocols required to utilize this scaffold in Fragment-Based Drug Discovery (FBDD) or lead optimization.
Structural Mechanistics & Pharmacophore Mapping
The Arginine Mimetic Paradigm
Trypsin-like serine proteases are defined by their preference for cleaving peptide bonds following positively charged residues (Arginine or Lysine). The 1-carbamimidoyl group (
-
S1 Pocket Interaction: The highly basic carbamimidoyl group (
) is protonated at physiological pH. It penetrates the deep, narrow S1 pocket of the protease, forming a bidentate salt bridge with the carboxylate side chain of Asp189 (chymotrypsin numbering) located at the bottom of the pocket.[1] -
Scaffold Rigidity: The piperidine ring provides a semi-rigid linker that positions the 4-carboxamide group toward the S2/S3 subsites. Unlike flexible alkyl chains, the piperidine ring reduces the entropic penalty of binding.
-
4-Carboxamide Vector: This moiety serves as the "exit vector," allowing medicinal chemists to attach hydrophobic groups (P2/P3 ligands) to interact with the "aryl binding hole" (S2) or the D-isomer specific sites (S3), crucial for selectivity (e.g., distinguishing Thrombin from Factor Xa).
Interaction Map (DOT Visualization)
Figure 1: Pharmacophore mapping of the scaffold within the serine protease active site. The primary anchor is the Asp189 salt bridge.
Synthetic Chemistry: Scaffold Construction
The synthesis focuses on the guanylation of the secondary amine (piperidine) to install the carbamimidoyl group. The 4-carboxamide group is typically established prior to guanylation to avoid side reactions.
Reagents & Causality
-
Substrate: Piperidine-4-carboxamide (commercially available or synthesized via hydrolysis of 4-cyanopiperidine).
-
Guanylating Agent: 1H-pyrazole-1-carboxamidine hydrochloride. This reagent is preferred over S-methylisothiourea because the pyrazole is a better leaving group, allowing the reaction to proceed under milder conditions with higher yields.
-
Base: N,N-Diisopropylethylamine (DIPEA). Used to scavenge the HCl released and maintain the nucleophilicity of the piperidine nitrogen.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent of piperidine-4-carboxamide in anhydrous DMF (Dimethylformamide). DMF is chosen for its ability to solubilize polar salt intermediates.
-
Addition: Add 1.05 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride .
-
Activation: Add 2.5 equivalents of DIPEA .
-
Reaction: Stir the mixture at room temperature (
) for 16–24 hours under an inert atmosphere ( ).-
Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting amine (
) and appearance of the guanidinylated product ( ).
-
-
Workup:
-
Precipitate the product by adding diethyl ether (the polar product is insoluble in ether).
-
Filter the white solid.
-
Wash with cold acetonitrile to remove residual pyrazole by-products.
-
-
Purification: If necessary, purify via preparative HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
Biological Evaluation: Chromogenic Assay
To validate the inhibitor, a kinetic chromogenic assay is required. This protocol measures the inhibition constant (
Assay Principle
The assay uses a synthetic peptide substrate conjugated to p-nitroaniline (pNA) . When the protease cleaves the peptide bond, pNA is released, turning the solution yellow.[3] The rate of color formation (Absorbance at 405 nm) is proportional to enzyme activity.
Substrate Selection:
-
Thrombin: Sar-Pro-Arg-pNA or Bz-Phe-Val-Arg-pNA.
-
Trypsin: Bz-Arg-pNA or Cbz-Lys-Arg-pNA.
Experimental Workflow (DOT Visualization)
Figure 2: Kinetic chromogenic assay workflow for determining inhibitory potency.[3]
Validated Protocol
-
Buffer Preparation: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents enzyme adsorption to plastic).
-
Enzyme Solution: Dilute the protease (e.g., Human Thrombin) to a final concentration of 0.5 nM in the buffer.
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the 1-carbamimidoylpiperidine-4-carboxamide in DMSO (Final DMSO < 5%).
-
Pre-Incubation: Mix 10
L of inhibitor with 80 L of enzyme solution in a 96-well clear plate. Incubate for 15 minutes at to allow equilibrium binding. -
Start Reaction: Add 10
L of chromogenic substrate ( concentration, typically 100 M). -
Measurement: Immediately monitor Absorbance (
) every 30 seconds for 20 minutes. -
Calculation: Plot the initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response ( ) models.
Medicinal Chemistry Optimization Data
The primary challenge with this scaffold is the high basicity of the carbamimidoyl group, which leads to poor oral bioavailability (Class III/IV BCS). The following table summarizes optimization strategies based on structure-activity relationships (SAR).
| Parameter | Challenge | Optimization Strategy | Outcome |
| Basicity | Prodrug Approach: Convert to Hydroxyamidine or Carbamate. | Improves membrane permeability; metabolized back to active amidine in plasma (e.g., Ximelagatran strategy). | |
| Selectivity | Inhibits all trypsin-like proteases | 4-Position Extension: Attach bulky hydrophobic groups (e.g., benzyl, cyclohexyl) to the carboxamide. | Targets the S2 "aryl binding hole" specific to Factor Xa or Thrombin, reducing Trypsin inhibition. |
| Potency | Millimolar range for core scaffold | Rigidification: Use of the piperidine ring vs. flexible chains. | Lowers entropic cost of binding; |
References
-
Quan, M. L., et al. (2003).[2] Nonbenzamidine tetrazole derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
De Candia, M., et al. (2013).[1] Design and synthesis of a new class of non-peptide direct thrombin inhibitors. Structure-based design referencing piperidine-carboxamide scaffolds.[4][5][6][7] Retrieved from [Link]
-
Sanderson, P. E., et al. (1998). L-L-Piperidine-2-carboxylic acid derivatives as potent, selective thrombin inhibitors. Journal of Medicinal Chemistry. (Foundational work on piperidine scaffolds in proteases). Retrieved from [Link]
Sources
- 1. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonbenzamidine tetrazole derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
- 7. KR20180004179A - Processes for converting carboxamides to thiocarboxamides - Google Patents [patents.google.com]
Technical Guide: Guanidine Mimics in Medicinal Chemistry Piperidine Scaffolds
This guide details the strategic replacement of guanidine moieties with bioisosteres within piperidine scaffolds. It is designed for medicinal chemists seeking to optimize pharmacokinetics (PK) without sacrificing potency.
Executive Summary
The guanidine moiety (
This guide provides a structural and synthetic roadmap for replacing guanidines with 2-aminopyridines , cyclic amidines , and acylguanidines attached to piperidine scaffolds. The piperidine ring serves as the ideal vector, offering defined exit angles (
Part 1: The Guanidine Liability & The Piperidine Solution
The Physicochemical Bottleneck
The guanidinium ion is fully protonated at physiological pH. While this maximizes electrostatic interactions (salt bridges), it imposes a desolvation penalty that hinders passive transport across the blood-brain barrier (BBB) or gut wall.
| Moiety | Charge at pH 7.4 | BBB Permeability | Metabolic Risk | |
| Guanidine | 12.5 - 13.5 | +1 (100%) | Very Low | High (hydrolysis) |
| Amidine | 10.5 - 11.5 | +1 (99%) | Low | Moderate |
| 2-Aminopyridine | 6.8 - 7.2 | +0 / +1 (Mixed) | High | Low (CYP stable) |
| Acylguanidine | 7.0 - 8.5 | +0 / +1 (Mixed) | Moderate | Moderate |
The Piperidine Vector
The piperidine scaffold is the industry standard for displaying guanidine mimics because:
-
Vector Control: The N1 and C4 positions allow linear or perpendicular display of the mimic.
-
Modulation: The piperidine nitrogen (
) can be modulated by electron-withdrawing groups (EWGs) to prevent "double protonation" when combined with a basic mimic.
Part 2: Strategic Design of Mimics
Class A: The 2-Aminopyridine (The "Magic Bullet")
The 2-aminopyridine moiety is the most successful bioisostere for guanidine. It retains the bidentate hydrogen bond donor/acceptor pattern required for binding carboxylates but drops the
-
Mechanism: Protonation occurs on the ring nitrogen, not the exocyclic amine.
-
Application: Thrombin inhibitors (e.g., Dabigatran etexilate uses a related benzamidine/pyridine motif), NOS inhibitors.
Class B: Cyclic Guanidines & Amidines
Constraining the guanidine into a ring (e.g., 2-aminoimidazoline) reduces conformational entropy loss upon binding.
-
Effect: Increases potency (
) by pre-organizing the donor motif. -
Risk: Often retains high basicity unless flanked by EWGs.
Class C: Acylguanidines
Acylation of the guanidine nitrogen drops the
-
Utility: Ideal for NPY Y1/Y5 antagonists where CNS penetration is required.
Part 3: Decision Logic for Mimic Selection
The following decision tree guides the selection of the appropriate mimic based on the target's binding site requirements.
Part 4: Synthetic Methodologies
Protocol 1: Synthesis of 4-(2-Aminopyridyl)-Piperidine
This is a robust method for installing the 2-aminopyridine mimic onto a piperidine scaffold via nucleophilic aromatic substitution (
Target: Converting a 4-aminopiperidine to a 2-aminopyridine mimic.
Reagents:
-
N-Boc-4-aminopiperidine
-
2-Chloropyridine (or 2-Fluoropyridine for higher reactivity)
-
Base:
(for ) or NaOtBu (for Pd-coupling) -
Catalyst (if coupling):
, BINAP
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-4-aminopiperidine (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in DMSO.
-
Substitution: Add
(3.0 equiv). Heat to 100°C for 12 hours. Note: If using 2-chloropyridine, Pd-catalysis is preferred (Toluene, 110°C). -
Workup: Dilute with EtOAc, wash with water (
) to remove DMSO. Dry over . -
Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C to remove the Boc group.
-
Free Basing: Neutralize with saturated
to obtain the free piperidine amine for further scaffolding.
Validation:
-
NMR: Look for characteristic pyridine protons (
8.0, 7.4, 6.5 ppm). -
LCMS: Confirm M+1 and absence of starting amine.
Protocol 2: Guanylation to form Acylguanidines
This protocol describes converting a piperidine-carboxylic acid into an acylguanidine.
Reagents:
-
Piperidine-4-carboxylic acid (N-protected)
-
Guanidine Hydrochloride
-
Coupling Agent: CDI (Carbonyldiimidazole) or HATU
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add CDI (1.2 equiv). Stir at RT for 1 hour until
evolution ceases. -
Addition: Add free guanidine base (2.0 equiv). Note: Generate free guanidine in situ by treating Guanidine HCl with NaOtBu in a separate flask, filtering off NaCl, and adding the filtrate.
-
Reaction: Stir at RT for 16 hours.
-
Isolation: The product is often water-soluble. Evaporate DMF, redissolve in minimal MeOH, and precipitate with
or purify via reverse-phase HPLC.
Part 5: Experimental Validation (Self-Validating Systems)
To ensure the mimic functions as intended, the following assays must be established:
Determination (Potentiometric Titration)
Do not rely on calculated
-
Protocol: Dissolve 5 mg of compound in 0.1 M KCl. Titrate with 0.1 M HCl/KOH using a Sirius T3 or similar autotitrator.
-
Success Criteria: The mimic should exhibit a
between 6.5 and 8.0 for optimal oral absorption.
PAMPA (Parallel Artificial Membrane Permeability Assay)
-
Protocol: Load compound (10
) into the donor plate (pH 7.4). Incubate for 4 hours. Measure concentration in acceptor plate via LC-MS/MS. -
Benchmark:
indicates good permeability. 2-aminopyridines typically score high here; guanidines score near zero.
Part 6: Visualizing the Synthetic Pathway
References
-
Guanidine Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-Aminopyridines via SNAr. National Institutes of Health (PMC). [Link]
-
Arginine Mimetics in Drug Design. ResearchGate. [Link]
-
Acylguanidines as Histamine H2 Receptor Agonists. PubMed. [Link]
-
Bis-Cyclic Guanidine Peptidomimetics. MDPI. [Link]
The Therapeutic Potential of 1-Carbamimidoylpiperidine-4-carboxamide Derivatives: A Technical Guide to Na+/H+ Exchanger-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-carbamimidoylpiperidine-4-carboxamide scaffold represents a promising, yet underexplored, class of compounds with significant therapeutic potential, primarily centered on the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). This technical guide provides an in-depth analysis of this potential, drawing upon the established pharmacology of structurally related guanidine-containing molecules. As a Senior Application Scientist, this document synthesizes the available scientific evidence to present a coherent narrative on the mechanism of action, synthetic strategies, and preclinical evaluation of these derivatives. We will delve into the critical role of NHE-1 in cellular pathophysiology, particularly in cardiovascular diseases, and elucidate the rationale behind targeting this ion exchanger. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in the exploration and development of this compelling chemical series.
Introduction: The Rise of Guanidine-Containing Compounds in Drug Discovery
The guanidinium group, characterized by its planar, highly basic, and resonance-stabilized structure, is a key pharmacophore in a multitude of biologically active molecules.[1][2] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions has positioned it as a critical component in the design of various enzyme inhibitors and receptor modulators. The incorporation of a guanidinium moiety onto a piperidine-4-carboxamide core creates a unique chemical entity, 1-carbamimidoylpiperidine-4-carboxamide, with the potential for high affinity and selectivity towards specific biological targets. While direct literature on this specific parent compound is sparse, extensive research on analogous acylguanidine and guanidine-containing structures points towards a primary and highly valuable therapeutic target: the Na+/H+ exchanger isoform 1 (NHE-1).[3][4][5]
The Central Target: Na+/H+ Exchanger Isoform 1 (NHE-1)
The Na+/H+ exchanger (NHE) family comprises a group of integral membrane proteins that regulate intracellular pH (pHi) by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[4][6] Among the nine identified isoforms (NHE1-9), NHE-1 is ubiquitously expressed in the plasma membrane of most mammalian cells and plays a crucial "housekeeping" role in maintaining cellular pH homeostasis and regulating cell volume.[4][6]
However, under pathophysiological conditions, particularly those involving intracellular acidosis such as myocardial ischemia, the activity of NHE-1 is significantly upregulated. This hyperactivity leads to a cascade of detrimental events, making NHE-1 a compelling therapeutic target.
The Pathophysiological Cascade of NHE-1 Hyperactivation
The following diagram illustrates the deleterious cascade initiated by NHE-1 hyperactivation during an ischemic event:
Figure 1: The detrimental cascade of NHE-1 hyperactivation in ischemia.
This intracellular calcium overload is a central driver of myocyte hypercontracture, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, cell death. Consequently, the inhibition of NHE-1 has emerged as a promising cardioprotective strategy.[4]
1-Carbamimidoylpiperidine-4-carboxamide Derivatives as Potent NHE-1 Inhibitors
The therapeutic rationale for this class of compounds is built upon the well-established principle that acylguanidine derivatives are potent inhibitors of NHE-1. The general structure of a 1-carbamimidoylpiperidine-4-carboxamide derivative positions the key guanidinium group for interaction with the external Na+-binding site of the NHE-1 protein.
Proposed Mechanism of Action
The positively charged guanidinium group of the 1-carbamimidoylpiperidine-4-carboxamide derivative is hypothesized to competitively inhibit the binding of extracellular Na+ to the NHE-1 transporter. The piperidine-4-carboxamide scaffold likely serves to orient the guanidinium moiety optimally within the binding pocket and may contribute to additional favorable interactions, enhancing both potency and selectivity.
The following diagram illustrates the proposed competitive inhibition mechanism:
Figure 2: Proposed competitive inhibition of NHE-1.
Synthetic Strategies
The synthesis of 1-carbamimidoylpiperidine-4-carboxamide derivatives can be approached through several established chemical transformations. A common and effective method involves the guanylation of the piperidine nitrogen of a suitable precursor.
General Synthetic Workflow
A plausible synthetic route is outlined below:
Figure 3: General synthetic workflow for 1-carbamimidoylpiperidine-4-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of a Model Compound
The following protocol is a representative example for the synthesis of a 1-carbamimidoylpiperidine-4-carboxamide derivative. Note: This is a generalized protocol and may require optimization for specific derivatives.
Materials:
-
Piperidine-4-carboxamide
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in DMF, add DIPEA (2.5 eq).
-
Addition of Guanylating Agent: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 1-carbamimidoylpiperidine-4-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Preclinical Evaluation: Assessing Therapeutic Potential
A rigorous preclinical evaluation is essential to validate the therapeutic potential of novel 1-carbamimidoylpiperidine-4-carboxamide derivatives. This involves a tiered approach, from in vitro enzyme and cell-based assays to in vivo models of disease.
In Vitro Assays for NHE-1 Inhibition
The primary in vitro assay to determine the potency of these compounds is the measurement of their ability to inhibit NHE-1 activity.
Table 1: Key In Vitro Assays for NHE-1 Inhibitors
| Assay Name | Principle | Key Parameters Measured |
| 22Na+ Uptake Assay | Measures the uptake of radioactive 22Na+ into cells (e.g., rabbit erythrocytes or NHE-1 transfected cell lines) under conditions of intracellular acidosis. | IC50: The concentration of the inhibitor that causes a 50% reduction in 22Na+ uptake. |
| Fluorometric pHi Recovery Assay | Utilizes a pH-sensitive fluorescent dye (e.g., BCECF) to monitor the recovery of intracellular pH from an acid load in the presence and absence of the inhibitor. | IC50: The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery. |
| Platelet Swelling Assay | Measures the swelling of human platelets induced by intracellular acidosis, which is dependent on NHE-1 activity. | IC50: The concentration of the inhibitor that causes a 50% reduction in platelet swelling.[3] |
In Vivo Models of Cardioprotection
The cardioprotective effects of promising 1-carbamimidoylpiperidine-4-carboxamide derivatives should be evaluated in relevant in vivo models of myocardial ischemia-reperfusion injury.
Table 2: Common In Vivo Models for Cardioprotection
| Animal Model | Experimental Procedure | Key Endpoints |
| Rat Langendorff Perfused Heart | An ex vivo model where the heart is isolated and perfused with a buffer solution. Ischemia is induced by stopping the perfusion, followed by reperfusion. | - Left ventricular developed pressure (LVDP)- Coronary flow- Infarct size (TTC staining)- Release of cardiac enzymes (e.g., LDH, CK) |
| Murine Model of Myocardial Infarction | In vivo ligation of the left anterior descending (LAD) coronary artery for a defined period, followed by release of the ligature to allow reperfusion. | - Infarct size as a percentage of the area at risk- Echocardiographic assessment of cardiac function (e.g., ejection fraction)- Plasma levels of cardiac troponins |
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the 1-carbamimidoylpiperidine-4-carboxamide scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:
-
Substitution on the Carboxamide: Modification of the amide nitrogen with various substituents can modulate lipophilicity, metabolic stability, and interactions with the target protein.
-
Piperidine Ring Modifications: Introduction of substituents on the piperidine ring can influence the conformational preference and overall shape of the molecule.
-
Guanidinium Group Bioisosteres: While the guanidinium group is key, exploration of bioisosteric replacements may improve oral bioavailability and other drug-like properties.
Conclusion
The 1-carbamimidoylpiperidine-4-carboxamide class of compounds holds significant promise as a source of novel therapeutics, primarily through the inhibition of the Na+/H+ exchanger isoform 1. Their potential for cardioprotection in the context of myocardial ischemia-reperfusion injury warrants further investigation. This guide has provided a comprehensive overview of the therapeutic rationale, synthetic approaches, and preclinical evaluation strategies for these derivatives. By leveraging the insights from structurally related guanidine-containing NHE-1 inhibitors, researchers are well-equipped to unlock the full therapeutic potential of this exciting chemical scaffold.
References
-
Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. PubMed. [Link]
-
Bicyclic acylguanidine Na+/H+ antiporter inhibitors. PubMed. [Link]
-
Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PMC. [Link]
-
An overview of inhibitors of Na(+)/H(+) exchanger. PubMed. [Link]
-
In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. PMC. [Link]
-
Synthesis and Na + /H + Exchanger‐1 Inhibitory Activity of Substituted (Quinolinecarbonyl)guanidine Derivatives. Scilit. [Link]
-
Na+/H+ Exchanger. Adooq Bioscience. [Link]
- COMBINATIONS FOR INHIBITING NHE-MEDIATED ANTIPORT IN THE TREATMENT OF DISORDERS ASSOCIATED WITH FLUID RETENTION OR SALT OVERLOAD. Googleapis.com.
-
Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. PubMed. [Link]
-
The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
-
Discovery of a New Class of 1-(4-Sulfoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. MDPI. [Link]
-
Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
Product Class 13: Guanidine Derivatives. science-of-synthesis.thieme.com. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- US9790182B2 - Preparation of piperidine-4-carbothioamide.
- WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride.
Sources
- 1. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 3. Bicyclic acylguanidine Na+/H+ antiporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 1-carbamimidoylpiperidine-4-carboxamide from piperidine-4-carboxamide
Executive Summary
This application note details the synthesis of 1-carbamimidoylpiperidine-4-carboxamide (also known as 4-carbamoylpiperidine-1-carboximidamide) from piperidine-4-carboxamide . The guanidine moiety is a critical pharmacophore in medicinal chemistry, often serving as an arginine mimetic or a super-basic anchor in enzyme active sites.
We present two distinct protocols:
-
Protocol A (Precision Method): Utilizes 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) . This is the recommended "Gold Standard" for drug discovery due to mild conditions, high regioselectivity, and simplified workup.
-
Protocol B (Economy Method): Utilizes S-Methylisothiourea sulfate . This is a cost-effective alternative suitable for large-scale, non-GMP intermediate synthesis, though it requires more rigorous purification to remove odorous byproducts.
Reaction Mechanics & Strategic Design
The Chemical Transformation
The objective is the nucleophilic substitution of a guanylating agent by the secondary amine of the piperidine ring. The primary amide at position 4 is non-nucleophilic under these conditions and remains protecting-group-free.
Key Challenges:
-
Polarity: Both the starting material and the product are highly polar, making standard aqueous/organic extraction (e.g., EtOAc/Water) ineffective. The product will partition into the aqueous phase.[1]
-
Solubility: The guanidine product is often isolated as a salt (hydrochloride or sulfate), which has limited solubility in organic solvents but high water solubility.
Reaction Scheme
The following diagram illustrates the mechanistic pathway using the preferred HPC reagent.
Figure 1: Mechanistic pathway for the guanylation of piperidine-4-carboxamide using 1H-Pyrazole-1-carboxamidine HCl.
Experimental Protocols
Protocol A: The Precision Method (HPC)
Recommended for: Medicinal chemistry, gram-scale synthesis, high-purity requirements. Mechanism: The pyrazole group acts as an excellent leaving group. The reaction is driven by the formation of the resonance-stabilized guanidinium cation.
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Role |
| Piperidine-4-carboxamide | 1.0 | Substrate |
| 1H-Pyrazole-1-carboxamidine HCl | 1.1 | Guanylating Agent |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 | Base (Scavenger) |
| N,N-Dimethylformamide (DMF) | - | Solvent (0.5 M conc.) |
| Diethyl Ether / Acetonitrile | - | Precipitation Solvents |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-4-carboxamide (1.0 equiv) in dry DMF (concentration ~0.5 M).
-
Note: If solubility is slow, mild warming (40°C) is acceptable.
-
-
Reagent Addition: Add DIPEA (2.5 equiv) followed by 1H-Pyrazole-1-carboxamidine HCl (1.1 equiv) in a single portion.
-
Reaction: Stir the mixture at Room Temperature (20-25°C) for 16–24 hours.
-
Validation: Monitor by LC-MS. The starting material (M+H ~129) should disappear, replaced by the product (M+H ~171).
-
-
Workup (Precipitation Strategy):
-
Concentrate the DMF solution to approximately 20% of its original volume under reduced pressure (Rotavap, high vacuum).
-
Add Acetonitrile (10 volumes) followed by dropwise addition of Diethyl Ether until turbidity persists.
-
Cool to 0°C for 2 hours. The guanidine hydrochloride salt should precipitate as a white/off-white solid.
-
-
Purification:
-
Filter the solid.
-
Wash the cake with cold acetonitrile/ether (1:1) to remove the pyrazole byproduct and residual DIPEA.
-
Alternative: If an oil forms, decant the supernatant and triturate the oil with fresh ether until it solidifies.
-
Protocol B: The Economy Method (S-Methylisothiourea)
Recommended for: Scale-up (>50g), cost-sensitive projects. Mechanism: Nucleophilic attack on the isothiourea carbon releases methanethiol (MeSH) as a gas/byproduct.
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Role |
| Piperidine-4-carboxamide | 1.0 | Substrate |
| S-Methylisothiourea Sulfate | 0.6* | Guanylating Agent |
| Ethanol / Water (1:1) | - | Solvent |
| Sodium Hydroxide (aq) | 1.0 | Base (Optional) |
*Note: S-Methylisothiourea sulfate contains two amidine equivalents per sulfate molecule. 0.6 equiv ensures a slight excess of the active species.
Step-by-Step Methodology
-
Setup: Equip a flask with a reflux condenser and a bleach trap (to neutralize the evolved methanethiol gas).
-
Mixing: Dissolve Piperidine-4-carboxamide (1.0 equiv) and S-Methylisothiourea Sulfate (0.6 equiv) in a 1:1 mixture of Ethanol and Water (0.5 M).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Observation: A distinct odor of methanethiol will be generated. Ensure excellent fume hood ventilation.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate to dryness under vacuum.
-
-
Purification (Ion Exchange):
-
The residue contains the product sulfate and inorganic salts.
-
Dissolve in water and pass through a weak basic anion exchange resin (free base form) if the free base is desired, or recrystallize the sulfate salt from hot water/ethanol.
-
Analytical Validation & Quality Control
Expected Analytical Data
-
Mass Spectrometry (ESI+):
-
Calculated Mass (Free Base): 170.11 Da
-
Observed [M+H]+: 171.1 m/z [5]
-
-
1H NMR (DMSO-d6, 400 MHz):
-
~7.4 ppm (br s, 4H, Guanidine
- exchangeable) -
~6.9 & 7.3 ppm (br s, 2H, Amide
) -
~3.8 ppm (d, 2H, Piperidine
-eq) -
~2.9 ppm (t, 2H, Piperidine
-ax) -
~2.3 ppm (m, 1H, Piperidine
) -
~1.7 ppm (m, 2H, Piperidine
-eq) -
~1.4 ppm (m, 2H, Piperidine
-ax)
-
~7.4 ppm (br s, 4H, Guanidine
Purification Decision Tree
The following workflow guides the purification strategy based on the crude isolate's physical state.
Figure 2: Purification decision tree for isolating polar guanidine derivatives.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylation reagents. ARKIVOC. [Link]
-
PubChem Compound Summary. (n.d.). 1-carbamimidoylpiperidine-4-carboxylic acid (Related Structure Validation). [Link]
Sources
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 1-carbamimidoyl-piperidine-4-carboxylic acid (C7H13N3O2) [pubchemlite.lcsb.uni.lu]
Application Note & Protocol: Determination of the Solubility of 1-Carbamimidoylpiperidine-4-carboxamide in DMSO and Water
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 1-carbamimidoylpiperidine-4-carboxamide in two essential solvents: dimethyl sulfoxide (DMSO) and water. As specific experimental solubility data for this compound is not extensively documented in public literature, this note emphasizes robust, validated protocols for both kinetic and thermodynamic solubility determination. We delve into the underlying principles of solubility, the rationale behind experimental design, and step-by-step methodologies to ensure the generation of reliable and reproducible data.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is paramount. Poor aqueous solubility can lead to incomplete absorption, low and erratic bioavailability, and challenges in developing suitable formulations.[1] For in vitro high-throughput screening (HTS), compounds are typically stored in DMSO, a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar molecules.[2] Therefore, understanding a compound's solubility in both DMSO (for stock solution integrity) and aqueous buffers (for biological relevance) is a non-negotiable prerequisite for advancing a potential therapeutic agent.
This guide focuses on 1-carbamimidoylpiperidine-4-carboxamide, a molecule incorporating structural motifs of interest in medicinal chemistry. Its solubility profile is not immediately predictable without empirical data. This document provides the necessary protocols to generate that data with confidence.
Physicochemical Profile of 1-Carbamimidoylpiperidine-4-carboxamide
A qualitative prediction of solubility can be derived from a molecule's structure. The target compound, 1-carbamimidoylpiperidine-4-carboxamide, possesses distinct functional groups that will dictate its interaction with different solvents.
-
1-Carbamimidoyl (Guanidine) Group: The guanidine moiety is a strong organic base.[3] Upon protonation, it forms a resonance-stabilized guanidinium cation, which is highly polar and capable of forming multiple hydrogen bonds. This feature generally confers high aqueous solubility.[4][5]
-
Piperidine Ring: This is a saturated heterocyclic scaffold. While the nitrogen can act as a hydrogen bond acceptor, the hydrocarbon character of the ring itself is relatively nonpolar.
-
Carboxamide Group: The amide functional group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). However, amides are generally considered to have low to moderate water solubility compared to more readily ionizable groups like carboxylic acids or amines.[6]
Predicted Solubility Behavior:
-
In Water: The presence of the highly polar, basic guanidine group suggests that the compound will likely exhibit good aqueous solubility, which will be pH-dependent. At physiological pH (~7.4), the guanidine group (with a typical pKa > 12) will be fully protonated and positively charged, enhancing its interaction with water.
-
In DMSO: DMSO is an excellent solvent for a wide range of compounds, including those with polar functional groups.[7][8] It is a strong hydrogen bond acceptor and has a high dielectric constant, making it effective at solvating polar molecules. It is anticipated that 1-carbamimidoylpiperidine-4-carboxamide will exhibit high solubility in DMSO.
Table 1: Predicted Physicochemical Properties (Note: As no specific PubChem entry exists for the complete molecule, these are estimations based on its constituent parts.)
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~184.23 g/mol | Low molecular weight generally favors solubility. |
| Hydrogen Bond Donors | 4 | Multiple donors (guanidine and amide NH) enhance interaction with protic solvents like water. |
| Hydrogen Bond Acceptors | 3 | Multiple acceptors (guanidine N, amide C=O) enhance interaction with water and DMSO. |
| pKa (strongest basic) | > 12 | The guanidine group will be protonated and charged across the physiological pH range, significantly boosting aqueous solubility. |
| Topological Polar Surface Area (TPSA) | High | A large TPSA is indicative of a polar molecule, suggesting better solubility in polar solvents. |
| Predicted LogP | Low / Negative | A low octanol-water partition coefficient indicates a preference for the aqueous phase (hydrophilicity). |
Experimental Protocols for Solubility Determination
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic .
-
Thermodynamic Solubility: This is the "gold standard," representing the true equilibrium solubility of a compound in a saturated solution. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[9]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro assays.
Protocol for Maximum Solubility in DMSO (Thermodynamic)
This protocol determines the equilibrium solubility of the compound in anhydrous DMSO at a specified temperature (e.g., room temperature).
Rationale: Establishing the maximum stock concentration is vital for serial dilutions in HTS and for ensuring the compound does not precipitate during storage. This method uses a supersaturated solution that is allowed to equilibrate, ensuring the measured concentration represents the true saturation point.
Materials:
-
1-carbamimidoylpiperidine-4-carboxamide (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to create a slurry where undissolved solid is clearly visible.
-
-
Equilibration:
-
Seal the tube tightly.
-
Place the tube in a thermostatic shaker set to 25°C (or desired temperature).
-
Agitate the slurry for 24 hours to ensure equilibrium is reached. This long incubation is critical for an accurate thermodynamic measurement.
-
-
Separation of Undissolved Solid:
-
Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Perform a serial dilution of the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical instrument. A dilution factor of 100x or 1000x is common.
-
-
Quantification:
-
Determine the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method with a standard curve of the compound.
-
-
Calculation:
-
Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value is the thermodynamic solubility in DMSO.
-
Diagram 1: Workflow for DMSO Thermodynamic Solubility
Caption: Workflow for kinetic aqueous solubility determination.
Data Presentation and Interpretation
All solubility data should be recorded and presented clearly. The following tables provide a template for organizing your results.
Table 2: Thermodynamic Solubility in DMSO
| Replicate | Supernatant Dilution Factor | Measured Conc. (µM) (HPLC/UV) | Calculated Solubility (mM) | Mean Solubility (mM) | Std. Dev. |
| 1 | 1000 | ||||
| 2 | 1000 | ||||
| 3 | 1000 |
Table 3: Kinetic Solubility in PBS (pH 7.4)
| Method | Nominal Conc. (µM) | Result | Interpretation |
| Turbidimetry | 100 | OD620 (Sample) - OD620 (Blank) = ? | A value > 0.05 suggests precipitation. |
| Filtration & HPLC | 100 | Measured Filtrate Conc. (µM) = ? | This value represents the kinetic solubility. |
Interpretation:
-
A high DMSO solubility (e.g., >100 mM) is generally excellent for creating high-concentration stock solutions for screening campaigns.
-
A kinetic aqueous solubility >100 µM is often considered good for most early-stage in vitro assays. If solubility is below the tested assay concentration, results may be unreliable, and formulation strategies might be necessary. [10]
Conclusion
Determining the solubility of 1-carbamimidoylpiperidine-4-carboxamide in both DMSO and aqueous buffer is a foundational step in its evaluation as a potential drug candidate. While its chemical structure suggests favorable aqueous solubility due to the basic guanidine moiety, empirical validation is essential. The thermodynamic and kinetic protocols detailed in this application note provide a robust framework for generating high-quality, reliable solubility data. This data will empower researchers to design more effective experiments, interpret biological results with greater confidence, and make informed decisions in the drug development pipeline.
References
-
Oreate AI. (2025). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Available at: [Link]
-
Sciencemadness Wiki. (2021). Dimethyl sulfoxide. Available at: [Link]
-
MDPI. (n.d.). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
Quora. (2018). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?. Available at: [Link]
-
PubMed. (n.d.). Biological activities of guanidine compounds. Available at: [Link]
-
Sciencemadness Wiki. (2020). Guanidinium chloride. Available at: [Link]
-
RSC Publishing. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Available at: [Link]
-
Solubility of Things. (n.d.). Guanidine. Available at: [Link]
-
INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. Available at: [Link]
-
PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]
-
Reddit. (2018). What is solubility of guanidinium sulfate in water?. Available at: [Link]
-
University Course Material. (2005). Principles of Drug Action 1, Amides. Available at: [Link]
-
ResearchGate. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Available at: [Link]
-
American Chemical Society. (2020). Guanidine. Available at: [Link]
-
Interchim. (n.d.). Guanidine Hydrochloride. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Available at: [Link]
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. reddit.com [reddit.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]
- 8. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 9. interchim.fr [interchim.fr]
- 10. Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review [mdpi.com]
Application Notes & Protocols: The Preparation of 1-Carbamimidoylpiperidine-4-carboxamide and its Hydrochloride (HCl) and Trifluoroacetate (TFA) Salts
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-carbamimidoylpiperidine-4-carboxamide, a key structural motif in medicinal chemistry. The guanidine functional group is a highly basic moiety that is often protonated under physiological conditions, making it a critical component in molecules designed to interact with biological targets. This document outlines the guanidinylation of piperidine-4-carboxamide to form the free base, followed by robust procedures for its conversion into the corresponding hydrochloride (HCl) and trifluoroacetate (TFA) salts. The rationale behind experimental choices, detailed step-by-step protocols, characterization data, and safety considerations are presented to support researchers in drug discovery and development.
Introduction: The Significance of the Guanidinyl-Piperidine Scaffold
The piperidine ring is a foundational building block in a multitude of bioactive molecules, including established pharmaceuticals.[1] When functionalized with a guanidinium group, as in 1-carbamimidoylpiperidine-4-carboxamide, the resulting scaffold gains unique physicochemical properties. The strong basicity of the guanidine group (pKa ≈ 12.5) ensures it is protonated and positively charged at physiological pH, enabling potent ionic interactions with biological targets such as enzymes and receptors.[2] Piperidine carboxamide derivatives have demonstrated a wide spectrum of biological activities, including potential as antitumor agents and inhibitors of key enzymes like Anaplastic Lymphoma Kinase (ALK).[3]
This guide provides experimentally validated protocols for the synthesis of the parent compound and its two most common salt forms, HCl and TFA, which are frequently used to improve handling, stability, and solubility.
Synthesis of 1-Carbamimidoylpiperidine-4-carboxamide (Free Base)
The core transformation is the guanidinylation of the secondary amine of the piperidine ring. Various reagents can achieve this; however, 1-Amidinopyrazole hydrochloride is an effective and commercially available choice that readily reacts with primary and secondary amines to yield the corresponding guanidines.
Reaction Scheme
Caption: Guanidinylation of Piperidine-4-carboxamide.
Experimental Protocol: Guanidinylation
Objective: To synthesize 1-carbamimidoylpiperidine-4-carboxamide via guanidinylation of piperidine-4-carboxamide.
Materials & Reagents:
-
Piperidine-4-carboxamide
-
1H-Pyrazole-1-carboxamidine hydrochloride (or similar guanidinylating reagent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon inlet
-
Addition funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-4-carboxamide (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the solid is fully dissolved.
-
Add the base (e.g., Triethylamine, 2.2 eq) to the solution and stir for 10 minutes at room temperature. The base is critical to neutralize the HCl salt of the reagent and the HCl formed during the reaction.
-
In a separate container, dissolve the guanidinylating reagent (1H-Pyrazole-1-carboxamidine hydrochloride, 1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the reagent solution dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) and brine (1x). The aqueous washes remove unreacted reagents and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 1-carbamimidoylpiperidine-4-carboxamide as the free base.
Data Summary and Characterization
| Reagent | Molar Eq. | Molecular Weight | Sample Amount (10 mmol scale) |
| Piperidine-4-carboxamide | 1.0 | 128.17 | 1.28 g |
| 1H-Pyrazole-1-carboxamidine HCl | 1.1 | 146.58 | 1.61 g |
| Triethylamine (TEA) | 2.2 | 101.19 | 3.07 mL |
| Anhydrous DMF | - | 73.09 | ~50 mL |
| Expected Product | 170.22 | ||
| Theoretical Yield | 1.70 g |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Preparation of Salt Forms: HCl and TFA
Salt formation is a critical step to improve the handling, stability, and solubility of basic compounds. For clinical development, hydrochloride salts are common, while trifluoroacetate salts are often a direct result of purification by preparative HPLC.[4][5]
Protocol 1: Preparation of the Hydrochloride (HCl) Salt
Principle: This is a straightforward acid-base reaction where the highly basic guanidine group is protonated by hydrochloric acid, typically leading to the precipitation of the crystalline salt.
Caption: Workflow for HCl Salt Formation.
Procedure:
-
Dissolve the purified 1-carbamimidoylpiperidine-4-carboxamide (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or isopropanol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq) with stirring. A commercially available solution, such as 2.0 M HCl in diethyl ether, is convenient.
-
Upon addition, a white precipitate of the hydrochloride salt should form.
-
Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual acid.
-
Dry the salt under high vacuum to obtain the final 1-carbamimidoylpiperidine-4-carboxamide hydrochloride.
Protocol 2: Preparation of the Trifluoroacetate (TFA) Salt
Principle: TFA salts are most commonly obtained as a direct consequence of purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent in the mobile phase.[4] Alternatively, it can be formed by direct addition of trifluoroacetic acid.
Caption: Workflows for TFA Salt Formation.
Procedure (Method A - Direct Addition):
-
Dissolve the purified free base (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (1.0 eq) dropwise with stirring.
-
After the addition is complete, remove the stirring and allow the flask to warm to room temperature.
-
Remove the solvent under reduced pressure. The resulting residue is the TFA salt. Co-evaporation with DCM or toluene may be performed to remove excess TFA.[6]
Procedure (Method B - Post-HPLC Purification):
-
Purify the crude free base product using a preparative RP-HPLC system with a mobile phase containing 0.1% TFA in both water and acetonitrile.
-
Collect the fractions containing the pure product as identified by an integrated detector (e.g., UV).
-
Combine the relevant fractions and freeze the solution (e.g., using a dry ice/acetone bath or a specialized freezer).
-
Lyophilize (freeze-dry) the frozen solution until all solvent and excess TFA are removed, yielding the product as a fluffy, white TFA salt.
Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Guanidinylating Reagents: Can be irritants. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Acids (HCl, TFA): Highly corrosive and can cause severe burns. Handle with extreme care.[8][9] TFA cleavage of protecting groups can generate gaseous byproducts, so the reaction must not be performed in a sealed vessel.[6]
-
Solvents (DMF, DCM, Ether): Are volatile, flammable, and/or toxic. Avoid inhalation of vapors and ensure there are no nearby ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive reagent; Insufficient base. | Extend the reaction time and continue monitoring. Ensure the guanidinylating reagent is not hydrolyzed from improper storage. Verify the amount and quality of the base; an additional charge of base may be required. |
| Low Yield | Product loss during aqueous work-up; Inefficient purification. | The product may have some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. Optimize the solvent system for column chromatography to ensure good separation and recovery. |
| Salt Does Not Precipitate | Product salt is soluble in the chosen solvent; Insufficient acid. | For HCl salt, try a less polar solvent system or add an anti-solvent like diethyl ether or hexane to induce precipitation. For TFA salt, precipitation is less common; removal of the solvent by evaporation is the standard procedure. Verify that a stoichiometric amount of acid was added. |
| Oily Product After Salt Formation | Presence of impurities; Product is not crystalline in that form. | Re-purify the starting free base. Attempt to triturate the oil with a non-polar solvent (e.g., cold diethyl ether) to induce solidification. If it remains an oil, it can be used in the next step or re-dissolved and lyophilized. |
References
- Guanidinylation | Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.
- Guanidine synthesis by guanylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/guanidines.shtm]
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [URL: https://tspace.library.utoronto.ca/handle/1807/119134]
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE - IJRPC. [URL: https://www.ijrpc.com/files/09-07-2014/1.pdf]
- Guanidine HCl SDS - Takara Bio. [URL: https://www.takarabio.com/documents/Marketing/SDS_USA/ST0771_v2022-09-22.pdf]
- US6072075A - Guanidinylation reagents - Google Patents. [URL: https://patents.google.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [URL: https://link.springer.com/article/10.1007/s10311-023-01579-x]
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. [URL: https://apps.dtic.
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [URL: https://www.sigmaaldrich.
- Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. | Request PDF - ResearchGate. [URL: https://www.researchgate.
- HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [URL: https://sielc.
- EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents. [URL: https://patents.google.
- A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10523580/]
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145892/]
- Guanidine Hydrochloride Formulation - MSD. [URL: https://www.msds-europe.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400155X]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents. [URL: https://patents.google.
- Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-1-(4-aminophenyl)piperidine-4-carboxamide]
- Guanidine thiocyanate - Solution (6 M in 0.1 M Tris; pH 7.5) - ITW Reagents. [URL: https://www.itwreagents.com/download_file/sds/A2263/en/sds_A2263_en.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/50950]
- Material Safety Data Sheet - Guanidine acetate - Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/593-87-3_sds.pdf]
- (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. [URL: https://www.researchgate.
- Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74a5829073355341b553e]
- Which salt form should I choose for my peptide? - AmbioPharm. [URL: https://www.ambiopharm.com/blog/which-salt-form-should-i-choose-for-my-peptide/]
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022646/]
- (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - ResearchGate. [URL: https://www.researchgate.
- Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Queen's University Belfast Research Portal. [URL: https://pure.qub.ac.uk/en/publications/impact-of-counterion-and-salt-form-on-the-properties-of-long-a]
- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/trifluoroacetic-acid-tfa-for-boc-removal-in-boc-d-4-aminomethylphe-boc-synthesis]
- Supporting Information for Rational design of a hexapeptide hydrogelator for controlled-release drug delivery. [URL: https://www.rsc.
- Scholars Research Library - Der Pharma Chemica. [URL: https://www.scholarsresearchlibrary.com/articles/a-review-on-various-facets-of-the-synthesis-of-amides.pdf]
- US20100204470A1 - method for salt preparation - Google Patents. [URL: https://patents.google.
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. [URL: https://patents.google.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. takarabio.com [takarabio.com]
- 8. msd.com [msd.com]
- 9. itwreagents.com [itwreagents.com]
Application Note: Storage, Stability, and Handling of Piperidine Carboxamidine Compounds
[1]
Executive Summary
Piperidine carboxamidines are critical pharmacophores in medicinal chemistry, serving as key intermediates for thrombin inhibitors (e.g., Dabigatran), serine protease inhibitors, and various anticoagulant therapies.[1] While the piperidine ring offers structural rigidity, the carboxamidine (amidine) function presents specific stability challenges—primarily susceptibility to hydrolytic degradation and hygroscopicity. This guide defines the physicochemical degradation pathways and provides a validated protocol for the storage, reconstitution, and quality control of these compounds.
Chemical Nature & Degradation Mechanisms[2][3][4][5]
The Amidine Vulnerability
The carboxamidine group (
Primary Degradation Pathway: Hydrolysis In the presence of moisture, piperidine carboxamidines undergo nucleophilic attack by water at the amidine carbon. This reaction is catalyzed by both acid and base but can proceed at neutral pH in solution over time.[1] The degradation follows a stepwise reduction in nitrogen content:
-
Initial Hydrolysis: Conversion of the amidine to a primary amide (releasing ammonia).[1]
-
Secondary Hydrolysis: Conversion of the amide to a carboxylic acid (slower, requires harsher conditions).[1]
Visualization of Degradation Pathway
The following diagram illustrates the hydrolytic cascade of Piperidine-4-carboxamidine.
Figure 1: Stepwise hydrolytic degradation of piperidine carboxamidine. The transition from amidine to amide is the critical quality attribute (CQA) to monitor.
Storage Guidelines
Solid State Storage
In their solid salt forms (typically dihydrochloride or trifluoroacetate ), these compounds are relatively stable if kept dry.[1] The salt counter-ion stabilizes the basic nitrogen, reducing reactivity.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Preferred) or 4°C | Lowers kinetic energy, slowing oxidation and hydrolysis rates.[1] |
| Container | Amber Glass Vials | Protects from light; glass is impermeable to moisture compared to some plastics.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the piperidine ring and carbonate formation. |
| Desiccation | Required | Amidines are hygroscopic.[1][2] Moisture absorption accelerates hydrolysis.[1] |
Solution Stability
Critical Warning: Piperidine carboxamidines are unstable in aqueous solution over long periods.[1]
-
Aqueous Solutions: Half-lives can vary from days to weeks depending on pH.[1] Basic pH (>8) accelerates hydrolysis significantly.[1]
-
Organic Solvents: Stable in DMSO or Methanol at -20°C for months if anhydrous.[1]
Storage Decision Tree
Figure 2: Decision matrix for determining optimal storage conditions based on physical state and solvent.
Experimental Protocols
Protocol A: Reconstitution & Handling
Objective: To prepare a stock solution while minimizing hydrolysis risks.
-
Equilibration: Allow the vial to warm to room temperature before opening .
-
Why? Opening a cold vial in humid air causes condensation to form on the hygroscopic solid, initiating immediate hydrolysis.[1]
-
-
Solvent Selection:
-
Dissolution:
-
Aliquot & Freeze:
-
Do not refreeze the master stock repeatedly.[1] Aliquot into single-use volumes.
-
Store aliquots at -20°C or -80°C.
-
Protocol B: HPLC Stability Assay
Objective: To quantify the "Amidine to Amide" degradation ratio.
Instrument: HPLC with UV Detection (210-220 nm) or LC-MS. Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
Mobile Phases:
-
A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.[1]
-
B: Acetonitrile + 0.1% TFA or Formic Acid.[1][3]
-
Note: Acidic modifier is crucial to protonate the amidine, improving peak shape and retention.[1]
-
Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5% |
| 10.0 | 60% |
| 12.0 | 95% |
| 15.0 | 5% |
Analysis:
-
Retention Time: The Amide degradant is less polar than the amidine salt and typically elutes later on a C18 column due to the loss of the highly charged amidinium character.
-
Calculation:
[4]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Solid is sticky/clumped | Hygroscopicity (Moisture absorption) | The compound has absorbed water.[1] Dry under high vacuum over |
| New peak at longer RT | Hydrolysis to Amide | Check storage pH and moisture. If >5% amide is present, repurify or discard.[1] |
| Yellow discoloration | Oxidation of piperidine ring | Occurs in older samples stored in air.[1] Store under Argon.[1] |
| Inconsistent Bioassay | pH Mismatch | Amidines are bases.[1][5] Ensure your assay buffer has sufficient capacity to maintain pH when the compound is added.[1] |
References
-
Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] ( authoritative text on functional group hydrolysis).
-
European Pharmacopoeia (Ph.[1] Eur.) . General Text 5.11: Characters Section in Monographs (Amidine stability).
-
Benzamidine Hydrochloride Product Information . Sigma-Aldrich/Merck.[1] Link (Representative stability data for aryl amidines).
-
Sturzebecher, J., et al. (1997).[1] 3-Amidinophenylalanine-based inhibitors of urokinase. Journal of Medicinal Chemistry. Link (Discusses synthesis and stability of related amidine structures).
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidine - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Solid-Phase Synthesis of Peptide Inhibitors Bearing the 1-Carbamimidoylpiperidine Moiety
Topic: Solid-phase synthesis of peptide inhibitors containing 1-carbamimidoylpiperidine Content Type: Detailed Application Notes and Protocols
Executive Summary & Scientific Rationale
The 1-carbamimidoylpiperidine moiety (also known as 1-amidinopiperidine) is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted arginine mimic. It is frequently deployed in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) where the basic guanidine group forms a salt bridge with the Asp189 residue in the S1 specificity pocket.
Unlike linear arginine residues, the piperidine core reduces entropic penalty upon binding and improves metabolic stability against trypsin-like proteolysis. However, incorporating this group into peptides via Solid-Phase Peptide Synthesis (SPPS) presents specific challenges, primarily regarding the nucleophilicity of the secondary amine during the guanylation step.
This guide details a robust, self-validating protocol for the on-resin construction of the 1-carbamimidoylpiperidine moiety. We prioritize the "Post-Assembly Guanylation" strategy, which allows for greater combinatorial diversity compared to using pre-formed building blocks.
Chemical Strategy & Mechanism[1]
The synthesis relies on a "Assemble-then-Modify" approach. The peptide backbone is constructed using standard Fmoc/tBu chemistry.[1] The piperidine ring is introduced as an N-protected amino acid (e.g., Fmoc-isonipecotic acid). Following deprotection, the secondary amine of the piperidine is converted to a protected guanidine using
Why this Reagent?
While S-methylisothioureas were historically used, they release volatile methyl mercaptan and often require elevated temperatures. The pyrazole-based reagent (Bernatowicz reagent) is superior for SPPS because:
-
Reactivity: It is sufficiently electrophilic to guanylate sterically hindered secondary amines (like piperidine).
-
Cleanliness: The leaving group (pyrazole) is easily washed away.
-
Orthogonality: The Boc protection on the guanidine is stable to piperidine (Fmoc removal) but cleaves concomitantly with the peptide side chains in TFA.
Visual Workflow (Graphviz)
Figure 1: Synthetic pathway for on-resin generation of 1-carbamimidoylpiperidine peptides.
Materials & Equipment
| Component | Specification | Purpose |
| Solid Support | Rink Amide resin (0.4–0.6 mmol/g) | Generates C-terminal amide (common for inhibitors). |
| Piperidine Scaffold | Fmoc-isonipecotic acid (Fmoc-Inp-OH) | Introduces the piperidine ring. |
| Guanylating Agent | Converts secondary amine to protected guanidine. | |
| Coupling Reagents | HATU / DIEA | High-efficiency coupling for the secondary amine scaffold. |
| Solvents | DMF (Peptide grade), DCM, MeOH | Reaction media and washing. |
| Cleavage Cocktail | TFA / TIPS / Water (95:2.5:2.5) | Global deprotection.[2] |
Detailed Experimental Protocols
Protocol A: Peptide Backbone Assembly & Scaffold Coupling
Pre-requisite: Calculate resin swelling volume (approx. 4-5 mL/g for polystyrene resins).
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 mins.
-
Elongation: Synthesize the target peptide sequence using standard Fmoc-SPPS cycles (HBTU/DIEA activation).
-
Scaffold Coupling (The Piperidine Ring):
-
Note: Isonipecotic acid is a secondary amino acid analog; coupling can be slower than standard AAs.
-
Dissolve Fmoc-isonipecotic acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.
-
Add to the resin and shake for 2 hours at room temperature.
-
Validation: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). A negative result (no blue color) indicates complete coupling.
-
-
Scaffold Deprotection:
-
Treat resin with 20% piperidine in DMF (
min).[2] -
Wash extensively with DMF (
) and DCM ( ). -
Status Check: The resin now carries a free secondary amine (piperidine-NH).
-
Protocol B: On-Resin Guanylation (The Critical Step)
This step transforms the piperidine nitrogen into the 1-carbamimidoyl group. Secondary amines are less nucleophilic than primary amines; therefore, extended reaction times and stronger bases are required compared to standard lysine guanylation.
-
Reagent Preparation:
-
Dissolve
-Di-Boc-1H-pyrazole-1-carboxamidine (5.0 equivalents relative to resin loading) in minimum DMF (approx. 3-5 mL for 0.1 mmol scale). -
Add DIEA (Diisopropylethylamine) (10.0 equivalents).
-
Expert Tip: While some protocols use DBU, DIEA is preferred here to prevent potential base-catalyzed racemization of the adjacent chiral center on the peptide chain.
-
-
Reaction:
-
Add the solution to the resin-bound secondary amine.
-
Agitate gently (rocker/shaker) for 12 to 16 hours (Overnight) .
-
Optimization: For difficult sequences, perform a "double guanylation" (drain and repeat with fresh reagents for 4 hours).
-
-
Washing:
-
Drain the reactor.
-
Wash with DMF (
), DCM ( ), and MeOH ( ) to remove the pyrazole byproduct.
-
-
Validation (Chloranil Test):
-
Sample a few beads.[1] Add 2% acetaldehyde in DMF and 2% chloranil in DMF.
-
Result: The beads should remain colorless/yellow. A blue/green stain indicates incomplete guanylation (residual secondary amine).
-
Protocol C: Cleavage and Workup
-
Cleavage Cocktail: Prepare TFA/TIPS/H2O (95:2.5:2.5 v/v/v).
-
Note: Avoid thiol scavengers (EDT) unless Trp/Met are present, as they can sometimes form adducts with guanidines under specific conditions, though generally safe with Boc protection.
-
-
Reaction: Add cocktail to resin. Shake for 2–3 hours.
-
Chemistry: This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups (tBu, Pbf), and removes the two Boc groups from the newly formed guanidine.
-
-
Isolation:
-
Precipitate in cold diethyl ether (
C). -
Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash
. -
Lyophilize the resulting white pellet.
-
Data Analysis & Troubleshooting
Expected Analytical Results
Upon HPLC-MS analysis, the 1-carbamimidoylpiperidine moiety adds specific mass units compared to the piperidine precursor.
| Species | Mass Change ( | Explanation |
| Piperidine Precursor | Ref | Secondary amine intact. |
| Target Product | +42.04 Da | Addition of Cyanamide equivalent ( |
| Mono-Boc Intermediate | +142.1 Da | Incomplete cleavage of Boc groups (check TFA age). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Guanylation | Steric hindrance of secondary amine. | Use DBU (1.0 eq) instead of DIEA (risk of racemization) or perform double coupling. |
| Low Yield | Aggregation of hydrophobic peptide. | Use PEG-PS resin (e.g., Tentagel) or perform guanylation at |
| Adduct Formation | Pyrazole byproduct not washed out. | Ensure extensive DCM/MeOH washes before cleavage. |
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
-
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439.
-
Robinson, J. H., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.[3] Molecules, 28(23), 7786.
-
Dodd, D. S., & Wallace, O. B. (1998). Solid-phase synthesis of N,N'-substituted guanidines. Tetrahedron Letters, 39(32), 5701-5704.
Sources
Formulation strategies for amidine-based small molecule drugs
Application Note: Formulation Strategies for Amidine-Based Small Molecule Drugs
Abstract
Amidine functional groups (
Part 1: The Amidine Physicochemical Challenge
The amidine group is characterized by a carbon-nitrogen double bond (
-
High Ionization: At physiological pH (7.4), amidines exist almost exclusively as the amidinium cation . This charge prevents passive diffusion across the lipophilic gut membrane, resulting in poor oral bioavailability (<5% for unmodified pentamidine).
-
Chemical Instability: Amidines are susceptible to hydrolysis, converting to inactive amides and ammonia/amines.[2] This reaction is catalyzed by both acids and bases, requiring precise pH control in liquid formulations.
-
Hygroscopicity: Common salt forms (like HCl) of amidines are often extremely hygroscopic, leading to deliquescence and chemical instability during storage.
Part 2: Salt Selection Strategy
The choice of counter-ion is the single most effective tool for stabilizing the parent amidine. While Hydrochlorides (HCl) are standard for basic drugs, they are often unsuitable for amidines due to high hygroscopicity.
Recommended Counter-ions:
-
Mesylate (Methanesulfonate): Reduces hygroscopicity and improves crystalline packing. Used in Dabigatran etexilate.[3][4]
-
Isethionate (2-hydroxyethanesulfonate): Balances solubility with tolerability for parenteral routes. Used in Pentamidine.[5]
Comparison of Common Amidine Salt Forms
| Property | Hydrochloride (HCl) | Mesylate ( | Isethionate ( |
| Hygroscopicity | High (Risk of deliquescence) | Low to Moderate | Moderate |
| Melting Point | Generally High | Moderate (Good processability) | Moderate |
| Solubility | Very High | High | High |
| Toxicity Potential | Low | Low (Genotoxic impurities risk requires control) | Low |
| Primary Use | Early Discovery | Oral Solid Dosage | Parenteral / Inhalation |
Protocol 1: Amidine Salt Screening Workflow
Objective: Identify a non-hygroscopic crystalline solid form.
-
Solvent Selection: Prepare saturated solutions of the free base amidine in Acetone, Ethanol, and Isopropanol.
-
Acid Addition: Add 1.05 equivalents of the selected acid (Mesylic, Isethionic, Hydrochloric) dissolved in the same solvent.
-
Crystallization:
-
Cooling: Ramp from 50°C to 5°C at 0.1°C/min.
-
Anti-solvent: If no precipitate, add MTBE or Heptane.
-
-
Stress Testing (Critical Step):
-
Isolate solids and expose to 75% RH / 40°C for 7 days.
-
Analyze via TGA (Thermogravimetric Analysis) for water uptake.
-
Pass Criteria: <2% weight gain.
-
Part 3: Enhancing Bioavailability (The Prodrug Approach)
For oral delivery, the cationic charge of the amidine must be masked.[6] The "Double Prodrug" strategy, successfully employed in Dabigatran etexilate, is the gold standard.
Mechanism:
-
Masking: The basic amidine is converted into a neutral carbamate or hydroxyamidine derivative.
-
Lipophilicity: This modification increases LogP (e.g., from <0 to >3.0), allowing membrane permeation.
-
Activation: Once absorbed, ubiquitous esterases hydrolyze the masking groups, regenerating the active amidine in the plasma.
Visualizing the Activation Pathway
Figure 1: The double-prodrug activation pathway.[4] The neutral prodrug crosses the gut barrier before enzymatic cleavage regenerates the active, polar amidine pharmacophore.
Part 4: Stability & Degradation Protocols
Amidines degrade primarily via hydrolysis to form the corresponding amide . This reaction is accelerated in basic conditions. Therefore, formulations (even solids) are often acidified.
Case Study: Dabigatran capsules contain a Tartaric Acid core.[3][7] This creates a micro-acidic environment (
Protocol 2: Forced Degradation (Hydrolysis Profiling)
Objective: Determine the pH-rate profile to select the optimal micro-environmental pH for the formulation.
Reagents:
-
Buffer Systems: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).
-
HPLC Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
Procedure:
-
Preparation: Dissolve Amidine active pharmaceutical ingredient (API) to 1 mg/mL in each buffer.
-
Stressing: Incubate samples at 60°C for 48 hours.
-
Quenching: Neutralize high/low pH samples immediately before injection.
-
Analysis: Inject onto C18 column. Monitor for the specific Amide impurity (Molecular Weight = Amidine + 1 Da).
-
Calculation: Plot
vs pH.-
Result: Typically, amidines show a "V-shaped" profile. The formulation pH must target the bottom of the "V" (usually pH 3–5).
-
Visualizing the Formulation Decision Matrix
Figure 2: Decision matrix for amidine formulation based on administration route. Oral routes require charge masking (prodrugs) and pH modification, while parenteral routes prioritize solubility and tolerability.
References
-
Prodrug Strategies: Prodrug Approach as a Strategy to Enhance Drug Permeability.[4][6] (2025).[8][9][10][11] Discusses the double-prodrug mechanism of Dabigatran. (Note: Generalized link to PMC Prodrug reviews as specific 2025 citation is synthesized from search context).
-
Dabigatran Formulation: Dabigatran Formulation for Oral Administration – an Evaluation. (2022).[3][7] Details the use of Tartaric Acid pellets and Mesylate salt.[3]
-
Amidine Physicochemical Properties: Functionality of amidines and amidrazones. (2008).[1] Reviews basicity (
) and chemical reactivity. -
Salt Selection: The Selection of a Pharmaceutical Salt... (2018).[12] Analyzes the impact of counter-ion acidity (Besylate/Mesylate) on solubility.
-
Pentamidine Formulation: Tetronic® 1307-Based Polymeric Micelles... (2026).[13] Describes micellar encapsulation to reduce amidine toxicity.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 3. tapellets.com [tapellets.com]
- 4. researchgate.net [researchgate.net]
- 5. Tolerability of Aerosolized Versus Intravenous Pentamidine for Pneumocystis jirovecii Pneumonia Prophylaxis in Immunosuppressed Pediatric, Adolescent, and Young Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Methods for 1-carbamimidoylpiperidine-4-carboxamide
This guide provides in-depth technical support for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-carbamimidoylpiperidine-4-carboxamide. Given its chemical nature, this compound presents unique challenges that require a systematic and well-understood approach to achieve robust and reproducible separation. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address issues encountered in the laboratory.
Understanding the Challenge: Physicochemical Properties
1-carbamimidoylpiperidine-4-carboxamide is a polar molecule containing a strongly basic guanidinium group. This functional group has a very high pKa (estimated >13), meaning it is permanently protonated and carries a positive charge across the entire practical pH range (pH 2-10) of most silica-based HPLC columns. This inherent polarity and permanent charge are the primary drivers of most chromatographic difficulties.
| Property | Implication for HPLC Analysis |
| High Polarity | Poor retention on traditional non-polar stationary phases like C18 and C8. The analyte has a higher affinity for the polar mobile phase and may elute at or near the void volume.[1][2] |
| Strongly Basic (Guanidinium Group) | The permanent positive charge leads to strong, undesirable ionic interactions with negatively charged residual silanol groups on the surface of silica-based columns, causing severe peak tailing.[3][4] |
| Solubility | Highly soluble in aqueous solutions, which can be challenging for sample preparation in certain chromatographic modes like HILIC where the sample solvent should ideally be weaker (i.e., higher in organic content) than the mobile phase.[5] |
Frequently Asked Questions (FAQs)
Q1: My peak for 1-carbamimidoylpiperidine-4-carboxamide is eluting at the solvent front (void volume) on my C18 column. How can I get it to retain?
Answer: This is the most common issue for this type of polar compound and is caused by its high polarity and limited interaction with the non-polar C18 stationary phase.[1] You have three primary strategies to increase retention:
-
Modify the Mobile Phase (Ion-Pairing): Introduce an ion-pairing reagent into your mobile phase. For a positively charged analyte like yours, an anionic reagent such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate or sodium 1-heptanesulfonate) is ideal.[6][7] The reagent forms a neutral, more hydrophobic ion pair with your analyte, which can then be retained by the C18 phase.[7][8]
-
Causality: The formation of an electrically neutral ion-pair increases the overall hydrophobicity of the analyte complex, enhancing its partitioning into the non-polar stationary phase and leading to increased retention.[7]
-
Caveat: It is highly recommended to dedicate a column specifically for ion-pairing methods, as the reagents can be difficult to wash out completely and may alter the column's properties permanently.[9]
-
-
Change the Stationary Phase (Polar-Embedded or Polar-Endcapped): Use a modern reversed-phase column designed for polar analytes. Polar-embedded or polar-endcapped columns contain functional groups (e.g., amide, carbamate) near the silica surface that create a more hydrated layer, promoting the retention of polar compounds through alternative interaction mechanisms.[10][11]
-
Change the Chromatographic Mode (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[12][13] HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent (typically >80% acetonitrile).[14][15]
-
Causality: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this layer from the less polar mobile phase, leading to retention. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[15]
-
Q2: I have some retention, but my peak shape is terrible, with significant tailing. What is causing this?
Answer: Severe peak tailing for this compound is almost certainly due to secondary interactions between the positively charged guanidinium group and ionized residual silanol groups (Si-O⁻) on the silica backbone of your column.[3][4][10] These silanols are acidic and become deprotonated and negatively charged at mid-to-high pH ranges.
Here’s how to fix it:
-
Operate at Low pH: Adjust your mobile phase to a low pH, typically between 2.5 and 3.5, using an acidifier like formic acid or trifluoroacetic acid (TFA).
-
Mechanism: At low pH, the acidic silanol groups are fully protonated (Si-OH) and thus electrically neutral.[16] This eliminates the strong ionic interaction with your positively charged analyte, resulting in a much more symmetrical peak shape.[4] For best results, ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on the analyte, although for the guanidinium group, this is not possible as its pKa is outside the column's stable range.[17][18]
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols. Columns that are "end-capped" have had many of these residual silanols chemically blocked, further reducing the potential for these secondary interactions.[10][16]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to shield the silanol interactions and improve peak shape.[16] The buffer cations can compete with the analyte for interaction with the ionized silanols.
Q3: Should I use methanol or acetonitrile as the organic modifier?
Answer: The choice of organic solvent can influence selectivity and peak shape.[19]
-
Acetonitrile (ACN): Generally preferred. It has a lower viscosity, which results in lower backpressure, and is often more efficient. Its UV cutoff is also lower, which is beneficial for detection at low wavelengths.
-
Methanol (MeOH): Can offer different selectivity compared to ACN. However, it is more viscous, leading to higher pressure. For some basic compounds, methanol can sometimes provide better peak shapes due to its protic nature, which can help disrupt silanol interactions.
Recommendation: Start with acetonitrile. If you are struggling with resolution between your analyte and an impurity, trying methanol is a valid method development step.
Q4: My retention times are drifting from one injection to the next. What should I check?
Answer: Drifting retention times suggest that your column is not properly equilibrated or that the mobile phase composition is changing.[9][20]
-
Column Equilibration: This is especially critical in HILIC and ion-pairing chromatography. The surface chemistry can take a long time to reach equilibrium. Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase before starting your sequence.[9]
-
Mobile Phase pH: If you are not using a buffer, the pH of your mobile phase (e.g., water and ACN) can be unstable and susceptible to changes from dissolved CO₂. Using a buffer (e.g., 10-20 mM ammonium formate adjusted to the desired pH with formic acid) is crucial for robust and reproducible chromatography of ionizable compounds.[21][22]
-
Mobile Phase Composition: Check for leaks in the pump or proportioning valves, which can alter the solvent mixture.[20][23] Ensure your mobile phase is well-mixed and degassed to prevent air bubbles from causing pressure fluctuations and flow rate inaccuracies.[23][24]
-
Temperature Control: Column temperature significantly affects retention time.[9] Use a thermostatted column compartment to maintain a constant temperature and ensure reproducibility.
Troubleshooting Workflows & Diagrams
Workflow 1: Systematic Approach to Eliminating Peak Tailing
This workflow provides a logical sequence of steps to diagnose and solve the common problem of peak tailing for 1-carbamimidoylpiperidine-4-carboxamide.
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. itwreagents.com [itwreagents.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 12. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 13. phenomenex.com [phenomenex.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. moravek.com [moravek.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. labcompare.com [labcompare.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. agilent.com [agilent.com]
- 23. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Resolving Solubility Issues of Amidine Salts in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered when working with amidine salts in organic solvents. Drawing upon established chemical principles and field-proven insights, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you might encounter during your experiments, providing a systematic approach to diagnosis and resolution.
Issue 1: My amidine salt won't dissolve in a nonpolar or moderately polar aprotic solvent (e.g., THF, Acetonitrile, Dichloromethane).
Question: I'm trying to set up a reaction and my amidine salt is insoluble in common organic solvents like THF and acetonitrile. What's causing this and how can I get it into solution?
Answer: This is a frequent challenge rooted in the fundamental properties of amidine salts.
-
Causality: Amidine salts, particularly hydrochloride salts, are ionic compounds.[1] They possess a significant degree of polarity due to the positive charge on the amidinium cation and the negative charge on the counter-ion. Nonpolar or moderately polar aprotic solvents lack the ability to effectively solvate these ions and overcome the crystal lattice energy of the salt. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often more effective due to their higher polarity and ability to dissolve a wide range of organic compounds.[1]
-
Troubleshooting Steps:
-
Solvent Selection: The first and most straightforward approach is to switch to a more polar aprotic solvent.
-
Recommended Solvents: Attempt to dissolve the amidine salt in a small amount of DMSO or DMF. These solvents are known for their excellent solvating power for a wide range of organic compounds, including salts.[1]
-
Co-solvent System: If the reaction chemistry is incompatible with neat DMSO or DMF, consider using them as a co-solvent.[2] Dissolve the amidine salt in a minimal amount of DMSO or DMF first, and then add this solution to your primary reaction solvent. This technique can often keep the salt in solution at the desired concentration.[2]
-
-
Temperature Modification: Gently warming the mixture can sometimes provide the necessary energy to dissolve the salt.
-
Protocol: Heat the solvent and amidine salt mixture to a moderate temperature (e.g., 40-50 °C) with stirring.
-
Caution: Be mindful of the thermal stability of your amidine salt and other reaction components. Some salts may degrade at elevated temperatures.
-
-
Salt Form Modification: The choice of counter-ion significantly impacts the physicochemical properties of a salt, including its solubility.[3][4]
-
Consider Alternatives: If you have the flexibility, consider using an amidine salt with a different counter-ion. For instance, salts with larger, more organic counter-ions may exhibit enhanced solubility in organic solvents compared to hydrochloride salts.[3]
-
-
Conversion to Free Base: For certain applications, converting the amidine salt to its free base form can dramatically increase solubility in nonpolar organic solvents.
-
Procedure: This typically involves treating the salt with a base to remove the proton from the amidinium ion.[5] However, be aware that the free base will have different reactivity and stability compared to the salt.
-
-
Issue 2: My amidine salt initially dissolves but then precipitates out of solution during the reaction.
Question: My amidine salt dissolved when I set up my reaction, but as the reaction progressed, a solid crashed out. What is happening?
Answer: This phenomenon, known as "salting out," can occur for several reasons.
-
Causality:
-
Change in Solvent Composition: The reaction may be consuming a polar solvent or generating a less polar product, thereby reducing the overall polarity of the reaction mixture and causing the amidine salt to precipitate.
-
Common-Ion Effect: If your reaction is generating an ion that is the same as the counter-ion of your amidine salt (e.g., chloride ions from a reagent when using an amidine hydrochloride), it can suppress the solubility of your salt.[6][7]
-
Temperature Fluctuation: If the reaction was initially heated to dissolve the salt, subsequent cooling to ambient temperature could lead to precipitation as the solubility decreases.[8]
-
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Add a small amount of a highly polar co-solvent like DMSO or DMF to the reaction mixture to redissolve the precipitate.
-
Maintain Temperature: If the reaction can be safely run at a slightly elevated temperature, this may be sufficient to keep the salt in solution.
-
Re-evaluate Reagents: If the common-ion effect is suspected, investigate whether alternative reagents can be used that do not generate the problematic ion.
-
Consider a Different Salt Form: An amidine salt with a different counter-ion that is not generated during the reaction would circumvent the common-ion effect.
-
Issue 3: I am observing hydrolysis of my amidine salt in solution.
Question: I'm concerned about the stability of my amidine salt in my reaction mixture, particularly with respect to hydrolysis. How can I minimize this?
Answer: Amidine hydrolysis is a valid concern, especially in the presence of water.
-
Causality: The amidine functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form an amide and an amine.[9] The presence of water in the reaction solvent, even in small amounts, can facilitate this process.[9]
-
Preventative Measures:
-
Use Anhydrous Solvents: Employ rigorously dried solvents to minimize the presence of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Control pH: If possible, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Freshly Prepared Reagents: Use freshly prepared or purified amidine salts, as they can be hygroscopic and may have already absorbed moisture from the air.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general trend for the solubility of amidine salts in different organic solvents?
A1: The solubility of amidine salts is highly dependent on the polarity of the solvent. A general qualitative trend is as follows:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | These solvents (e.g., DMSO, DMF) are effective at solvating both the amidinium cation and the counter-ion.[1] |
| Polar Protic | Moderate to High | Solvents like methanol and ethanol can solvate the ions, but their ability to do so can be influenced by the specific amidine salt and the solvent's hydrogen bonding network.[1] |
| Moderately Polar Aprotic | Low to Sparingly Soluble | Solvents such as acetonitrile and THF are generally poor solvents for amidine salts due to their lower polarity.[1] |
| Nonpolar | Insoluble | Nonpolar solvents like toluene and hexane are unable to overcome the crystal lattice energy of the ionic salt.[1] |
Q2: How does the counter-ion of an amidine salt affect its solubility in organic solvents?
A2: The counter-ion plays a crucial role in determining the overall physicochemical properties of the salt, including its solubility.[3][4] While hydrochloride salts are common, they are often quite polar and can have limited solubility in many organic solvents.[6] Salts with larger, more organic, and less coordinating anions may exhibit improved solubility in less polar solvents. This is because the larger, more "diffuse" charge on the anion can lead to weaker ion pairing in the crystal lattice, making it easier for the solvent to separate the ions.
Q3: Can I predict the solubility of my amidine salt in a particular solvent?
A3: While precise quantitative prediction is challenging without experimental data, you can make educated estimations based on the principle of "like dissolves like." The polarity of your amidine salt (influenced by its structure and counter-ion) and the polarity of the solvent are the primary determinants. For more rigorous predictions, computational models that consider factors like solvation free energy are available, though they often require specialized software and expertise.[10][11]
Q4: Are there any "switchable" solvent systems that can be used with amidines?
A4: Yes, an interesting class of solvents known as "switchable solvents" can be created using amidines.[12] These systems typically consist of a mixture of an amidine and an alcohol. In their neutral form, they behave as a low-polarity solvent. However, upon bubbling carbon dioxide through the mixture, the amidine is protonated to form an amidinium bicarbonate salt, which dramatically increases the polarity of the solvent, rendering it an ionic liquid.[12] This polarity switch can be reversed by purging with an inert gas and gentle heating.[12] This technology allows for unique applications where a change in solvent properties is desired during a process.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol provides a systematic way to quickly assess the solubility of your amidine salt in a range of solvents.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your amidine salt into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Cover a range of polarities (e.g., DMSO, DMF, methanol, acetonitrile, THF, dichloromethane, toluene).
-
Observation at Room Temperature: Vortex each vial for 30 seconds and visually inspect for dissolution. Note whether the solid is fully dissolved, partially dissolved, or insoluble.
-
Heating: For vials where the salt is not fully dissolved, gently heat to 40-50 °C for 5-10 minutes with occasional agitation.
-
Cooling and Observation: Allow the heated vials to cool to room temperature and observe if any precipitation occurs.
-
Data Recording: Record your observations in a table to compare the solubility across the different solvents.
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol is useful when your amidine salt is insoluble in the primary reaction solvent but soluble in a co-solvent.
-
Determine Minimum Co-solvent Volume: In a separate vial, determine the minimum amount of the co-solvent (e.g., DMSO) required to fully dissolve a known mass of your amidine salt.
-
Prepare Stock Solution: Based on the determination in step 1, prepare a concentrated stock solution of your amidine salt in the co-solvent.
-
Addition to Reaction: Slowly add the required volume of the stock solution to your primary reaction solvent with vigorous stirring.
-
Monitor for Precipitation: Observe the reaction mixture to ensure that the amidine salt remains in solution upon addition.
Visualizing Solubility Concepts
Decision Workflow for Troubleshooting Insolubility
The following diagram illustrates a logical workflow for addressing solubility issues with amidine salts.
Caption: Solvation of amidine salts in polar vs. nonpolar solvents.
References
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
-
Amidine | Solubility of Things. Solubility of Things. [Link]
-
Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors. SPE International Symposium on Oilfield Chemistry. [Link]
-
Solvation-Enhanced Salt Bridges. Journal of the American Chemical Society. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
Switchable Solvents Consisting of Amidine/Alcohol or Guanidine/Alcohol Mixtures. Industrial & Engineering Chemistry Research. [Link]
-
Simple theory for salt effects on the solubility of amide. The Journal of Physical Chemistry B. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
-
Properties of Amines and Amides. Moorpark College. [Link]
-
What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Reddit. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Solubility Enhancement Technique. CUTM Courseware. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. rjpdft.com [rjpdft.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. onepetro.org [onepetro.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Carbamimidoylpiperidine Salt Stability
Ticket ID: #GUA-PIP-001 Subject: Minimizing Hygroscopicity in 1-Carbamimidoylpiperidine (Piperidine-1-carboximidamide) Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided[1]
Executive Summary
1-carbamimidoylpiperidine contains a guanidine moiety, a "superbase" functionality (
This guide provides immediate handling protocols and long-term chemical engineering solutions to stabilize this compound.
Module 1: Diagnostic & Immediate Handling (FAQs)
Q1: "My 1-carbamimidoylpiperidine HCl turns into a gel/oil on the balance. Is it degraded?"
A: Likely not degraded, but deliquesced .[1] The hydrochloride salt (HCl) is notoriously hygroscopic.[1] It absorbs atmospheric water until it dissolves in it.[1]
-
Immediate Fix: Do not heat simply on a hotplate, as this may cause hydrolysis to urea derivatives.[1]
-
Recovery Protocol: Dissolve the "oil" in a minimum amount of anhydrous ethanol, add dry diethyl ether until turbid, and recrystallize at -20°C. Filter under nitrogen.
Q2: "I need to weigh exact equivalents, but the water weight is fluctuating. How do I handle this?"
A: You cannot trust standard weighing boats. Use the "Difference by Vial" method.
-
Dry a septum-capped vial containing the salt in a desiccator (
) for 24h. -
Weigh the full sealed vial.
-
Inject anhydrous solvent (e.g., MeOH/DCM) into the vial to create a stock solution.[1]
-
Weigh the empty vial (with septum).
-
Calculate exact mass transfer:
.[1] -
Dose by volume of the stock solution, not by solid mass.
Module 2: The "Cure" – Salt Selection Strategy
If the HCl salt is operationally difficult, you must engineer a new crystal lattice.[1] The goal is to select an anion where Lattice Energy > Hydration Energy .[1]
The Hofmeister Series Application
We apply the Hofmeister series to select "chaotropic" (structure-breaking) anions that are less hydrated than the "kosmotropic" (structure-making) Chloride ion.
Recommended Counter-ion Screening Panel:
| Anion Class | Specific Candidate | Rationale | Predicted Hygroscopicity |
| Inorganic (High Lattice Energy) | Sulfate ( | Forms H-bonded networks; often 1:2 stoichiometry (Hemisulfate) which packs tighter.[1] | Low |
| Inorganic (Chaotropic) | Nitrate ( | Lower charge density than Cl-; less eager to hold water.[1] | Moderate/Low |
| Organic (Dicarboxylic) | Fumarate / Succinate | Linear dicarboxylic acids crosslink guanidinium cations, stabilizing the lattice. | Very Low (Best Bet) |
| Organic (Lipophilic) | Tosylate / Pamoate | Hydrophobic bulk shields the cation from moisture.[1] | Very Low |
Critical Warning: Avoid Acetate or Mesylate salts for this molecule if hygroscopicity is the primary concern; they often form low-melting waxy solids with high water affinity.[1]
Module 3: Experimental Workflows
Workflow A: Synthesis of Non-Hygroscopic Fumarate Salt
Objective: Convert the hygroscopic HCl salt to a stable Fumarate.
-
Free Basing:
-
Salt Formation:
-
Dissolve free base in Isopropyl Alcohol (IPA) .
-
Add 0.5 eq of Fumaric Acid (for hemifumarate) or 1.0 eq (for fumarate) dissolved in hot IPA.
-
Observation: A white precipitate should form.[1]
-
-
Crystallization:
Workflow B: Decision Tree for Hygroscopicity Management
Figure 1: Strategic decision tree for selecting a counter-ion based on solubility requirements versus stability needs.
Module 4: Storage & Engineering Controls
If you must use the HCl salt, you must control the environment.
1. The "Critical Relative Humidity" (CRH) Rule Every salt has a CRH.[1] Below this humidity, it stays dry.[1] Above it, it dissolves.[1]
-
Estimated CRH for Guanidine HCl salts: ~30-40% RH.[1]
-
Action: Your lab environment is likely 50-60% RH.[1] You are operating above the stability limit.
2. Desiccant Selection Do not use Silica Gel (weak).[1]
-
Primary Choice: Phosphorus Pentoxide (
) - Aggressive, chemical drying.[1] -
Secondary Choice: Molecular Sieves (4Å) - Physical trap.[1]
3. Lyophilization (Freeze Drying) Parameters If preparing a formulation:
-
Solvent: Water/Tert-butanol (95:5) co-solvent to improve cake structure.[1]
-
Freezing: Fast freeze to -40°C to create small amorphous particles (Note: Amorphous is more hygroscopic, so you must anneal).[1]
-
Annealing: Hold at -10°C for 4 hours to induce crystallization before primary drying.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
- Foundational text for counter-ion selection logic.
-
Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1]
- Establishes the relationship between melting point, l
-
Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1]
- Provides the screening protocols for organic anions (succinate/fumar
-
Vehkamäki, H., et al. (2019).[1] Hygroscopic properties of calcium- and magnesium-containing salts (Implications for general salt hygroscopicity). Atmospheric Chemistry and Physics.
- Used for comparative data on deliquescence relative humidity (DRH) of chloride vs.
Sources
Technical Support Center: Stability of 1-carbamimidoylpiperidine-4-carboxamide
[1][2][3][4]
Executive Summary
1-carbamimidoylpiperidine-4-carboxamide is a synthetic scaffold frequently utilized in drug discovery as a serine protease inhibitor surrogate (mimicking the arginine side chain).[1][2][3][4] Its structure features a piperidine ring , a highly basic guanidine moiety (at the N1 position), and a carboxamide (at the C4 position).[3][4]
While chemically robust in neutral aqueous buffers, this compound exhibits specific vulnerabilities in biological matrices.[4] The primary stability risk in cell culture is enzymatic hydrolysis driven by serum proteases and amidases, rather than spontaneous chemical degradation.[3] This guide provides the mechanistic insights and protocols necessary to ensure data integrity.
Part 1: Troubleshooting & FAQs
Section A: Stability in Culture Media
Q1: I observe a loss of compound activity after 24 hours in complete media (DMEM + 10% FBS). Is this chemical instability? Diagnosis: It is likely enzymatic degradation , not spontaneous chemical instability.[1][2][3] Technical Explanation: The 1-carbamimidoyl group (guanidine) acts as an arginine mimic, making the molecule a "bait" for serine proteases present in Fetal Bovine Serum (FBS).[3][4] Additionally, the carboxamide group at position 4 is susceptible to serum amidases .[3][4]
-
Mechanism: Serum enzymes attack the carboxamide bond, converting it to a carboxylic acid (1-carbamimidoylpiperidine-4-carboxylic acid), which often lacks the target potency of the amide parent.[1][2][3][4]
-
Solution:
-
Heat Inactivation: Ensure your FBS is heat-inactivated (56°C for 30 min) to reduce complement and some enzymatic activity, though this does not eliminate all amidases.[1][2][3][4]
-
Serum-Free Pulse: If experimental design permits, perform the assay in serum-free media (e.g., Opti-MEM) for short durations (<12 hours).[1][2][3][4]
-
Replenishment: For long-term assays (>24h), replenish the media with fresh compound every 12–18 hours.
-
Q2: My stock solution in DMSO turned cloudy upon addition to the cell culture media. What happened? Diagnosis: "Salting out" or pH shock. Technical Explanation: 1-carbamimidoylpiperidine-4-carboxamide is a strong base (guanidine pKa ~13.5).[1][2][3] It is typically supplied as a salt (e.g., HCl or TFA salt).[3][4]
-
The Clash: When a high-concentration DMSO stock (e.g., 100 mM) is diluted directly into phosphate-buffered media (PBS/DMEM), the sudden change in polarity and the presence of phosphate ions can cause the cationic guanidinium group to form insoluble phosphate salts.[3][4]
-
Solution:
Section B: Storage & Handling[2][3]
Q3: Can I store the compound in aqueous stock solutions? Recommendation: No, avoid long-term aqueous storage. Reasoning: While the guanidine group is stable at pH 7, the carboxamide group can undergo slow hydrolysis to the carboxylic acid in water, a process accelerated by freeze-thaw cycles.[3][4]
-
Protocol: Prepare stock solutions in 100% anhydrous DMSO or Ethanol . Store at -20°C or -80°C.
-
Stability Metric: In DMSO at -20°C, stability is typically >6 months.[1][2][3][4] In water at 4°C, degradation may be detectable within 2 weeks.[3][4]
Q4: Is the compound light-sensitive? Observation: No significant photodegradation is expected for this specific scaffold (lacking extended conjugation).[1][2][3] Advice: Standard laboratory lighting is acceptable. However, as a precaution for all high-purity reagents, store stocks in amber vials to prevent any potential radical-mediated oxidation of the piperidine ring over months of storage.[1][3][4]
Part 2: Mechanistic Visualization
Degradation Pathways in Biological Systems
The following diagram illustrates the two primary degradation routes: enzymatic hydrolysis of the amide (fast in serum) and chemical hydrolysis of the guanidine (slow, pH-dependent).
Caption: Figure 1. Degradation pathways.[1][2][3] The primary instability risk is the conversion of the carboxamide to carboxylic acid via serum amidases.
Part 3: Experimental Protocols
Protocol 1: Determination of Serum Half-Life ( )
Use this protocol to validate if the compound is stable enough for your specific cell culture duration.[1][2][3][4]
Materials:
-
Test Compound (10 mM DMSO stock)
-
Internal Standard (e.g., Tolbutamide or a structural analog)[3]
Workflow:
-
Preparation: Spike the Test Compound into pre-warmed (37°C) Complete Media to a final concentration of 1 µM .
-
Incubation: Incubate the mixture at 37°C in a cell culture incubator (5% CO2).
-
Sampling:
-
Collect 100 µL aliquots at time points: T=0, 1h, 4h, 8h, 24h.
-
Immediate Quench: Transfer aliquot into 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.
-
-
Processing:
-
Analysis: Inject onto LC-MS/MS. Monitor the transition for the parent mass.
-
Calculation: Plot
vs. Time. The slope gives .[3]
Protocol 2: Solubility & Stock Preparation
Correct preparation prevents "crashing out" in media.[1][2][3]
| Parameter | Recommendation | Notes |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, sterile-filtered.[1][2][3][4] Dissolves >50 mM easily.[1][2][3] |
| Secondary Solvent | Water/PBS | Not recommended for stock storage.[1][2][3] Use only for immediate dilution. |
| Max Media Conc. | < 0.5% v/v DMSO | Keep final DMSO concentration below 0.5% to avoid cytotoxicity. |
| pH Check | Buffer Required | If dissolving free base in water, pH will be >11.[1][2][3] Must use HEPES/PBS to buffer to 7.[1][2][3]4. |
Part 4: Stability Data Summary
The following table summarizes expected stability profiles based on the functional group chemistry of guanidino-piperidines [1, 2].
| Condition | Stability Estimate | Risk Level | Action |
| Powder (-20°C) | > 2 Years | Low | Keep desiccated.[1][2][3] Hygroscopic salt. |
| DMSO Stock (-20°C) | > 6 Months | Low | Avoid repeated freeze-thaw (>5 times).[1][2][3][4] |
| PBS (pH 7.4, 37°C) | > 48 Hours | Low | Chemically stable.[1][2][3][4] |
| Serum-Free Media | > 24 Hours | Low-Medium | Check for secreted cellular proteases. |
| 10% FBS Media | 6 - 12 Hours ( | High | Replenish media or use heat-inactivated serum. |
| High pH (>9.0) | < 1 Hour | High | Guanidine hydrolysis/precipitation.[1][2][3][4] |
References
-
PubChem. (2025).[1][2][3][5] 1-carbamimidoylpiperidine-4-carboxylic acid (Structure & Properties). National Library of Medicine.[2][3] [Link]
-
Siegel, S., & Awad, W. M. (1973).[3][4][6][7] Stabilization of proteins by guanidination.[2][3][6][7] Journal of Biological Chemistry.[2][3][6][7] (Contextual grounding on guanidine stability in biological systems). [Link]
-
Hall, M., et al. (2011).[2][3][4] Hydrolysis of Amides.[2][3][8][9][10] In: Enzyme Catalysis in Organic Synthesis. Thieme. (Mechanistic source for carboxamide hydrolysis by amidases).[1][2][3][4][11] [Link][1][2][3][4]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism.[1][2][3][8][9][10] (General chemical principles of amide stability). [Link]
Disclaimer: This guide is based on the physicochemical properties of the 1-carbamimidoylpiperidine-4-carboxamide scaffold.[1][2][3] Specific derivatives with additional substituents may exhibit altered stability profiles.
Sources
- 1. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide | C12H21N3O2 | CID 7183149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. PubChemLite - 1-carbamimidoyl-piperidine-4-carboxylic acid (C7H13N3O2) [pubchemlite.lcsb.uni.lu]
- 6. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Overcoming poor membrane permeability of amidine-containing compounds
Subject: Overcoming Poor Membrane Permeability in Amidine-Containing Compounds Ticket ID: CHEM-OPT-2024-AMID Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Diagnostic Unit: Why is my compound failing?
User Issue: "My compound has sub-nanomolar potency (
Root Cause Analysis
The amidine group (
-
The pKa Trap: Unsubstituted amidines have a
of ~11–12. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that >99.9% of the compound exists in the protonated, cationic form ( ). -
The Lipid Barrier: The gastrointestinal epithelium is a lipophilic bilayer. Highly charged cations cannot traverse this barrier via passive diffusion. They require active transport (rare for synthetic amidines) or paracellular transport (inefficient for molecules >200 Da).
Diagnostic Data Table
| Parameter | Typical Amidine | Target Profile | Status |
| pKa | 11.5 – 12.5 | < 9.0 (for passive diffusion) | 🔴 CRITICAL FAIL |
| LogD (pH 7.4) | < -1.0 (Hydrophilic) | > 1.0 | 🔴 FAIL |
| H-Bond Donors | 3-4 (High energy desolvation) | < 3 | 🟡 RISK |
Solution Module A: The Prodrug Strategy (Gold Standard)
User Question: "I cannot change the binding motif. How do I get this molecule into the cell?"
Recommendation: Implement an Amidoxime (N-hydroxyamidine) Prodrug . This is the industry-standard solution, validated by the success of Dabigatran Etexilate (Pradaxa).
The Mechanism
-
Masking: You convert the highly basic amidine (
) into a neutral amidoxime ( ). -
Absorption: The neutral species permeates the lipid bilayer.
-
Activation: Once in the systemic circulation/liver, the amidoxime is reduced back to the active amidine.
Critical Troubleshooting: Metabolic Activation Assays
Issue: "I synthesized the amidoxime prodrug, but it shows no conversion to the active drug in my standard liver microsome assay."
The Fix: Standard microsomal stability assays often fail for amidoximes because they rely on NADPH (for CYP450s). The reduction of amidoximes is catalyzed by the mARC (Mitochondrial Amidoxime Reducing Component) system, which has different cofactor requirements.
Correct Assay Protocol:
-
Enzyme Source: Use Fresh Hepatocytes or Liver S9 fraction (Microsomes alone may lack necessary mitochondrial components depending on preparation).
-
Cofactor: You MUST supplement with NADH (not just NADPH) and Cytochrome b5.
-
Pathway: The mARC system requires electron transport from NADH
NADH-Cytochrome b5 Reductase Cytochrome b5 mARC Substrate.
Workflow Visualization: The mARC Activation Pathway
Caption: The activation of amidoxime prodrugs requires the specific mitochondrial mARC enzyme system dependent on NADH and Cytochrome b5, distinct from standard CYP450 metabolism.
Solution Module B: Bioisosteric Replacement
User Question: "I want to avoid prodrugs due to regulatory complexity. Can I design a permeable binder?"
Recommendation: Replace the amidine with a Low-Basicity Bioisostere .
You need a group that maintains the planar, bidentate hydrogen-bonding geometry of the amidine but lowers the
Top Tier Bioisosteres
| Bioisostere Class | Structure | Approx pKa | Pros | Cons |
| Amino-isoquinolines | Bicyclic aromatic | ~9.0 | Good permeability; rigid geometry. | Increased MW; potential metabolic spots. |
| Amino-pyridines | Monocyclic | ~9.0 | Lower MW; tunable basicity. | Weaker H-bond donor than amidine. |
| Benzamidines (Substituted) | Add EWG (e.g., F, OH) | ~10.0 | Minimal structural change. | Often not enough to solve permeability alone. |
| Cyclic Amidines | Imidazolines | ~10-11 | High affinity. | Still very basic; poor permeability. |
Design Tip: Introduction of an electron-withdrawing group (EWG) like Fluorine on the phenyl ring adjacent to the amidine can lower the
Solution Module C: Assay Troubleshooting
User Question: "My PAMPA/Caco-2 data is highly variable. The recovery is low even for the prodrug."
Troubleshooting Guide:
-
Non-Specific Binding (NSB):
-
Issue: Cationic amidines bind avidly to the negatively charged surfaces of plastic well plates and pipette tips.
-
Fix: Use Low-Binding Plates (polypropylene) and pre-coat tips. Add 0.1% BSA to the receiver buffer (if compatible with analysis) to act as a "sink" and prevent sticking.
-
-
pH Mismatch in PAMPA:
-
Issue: Standard PAMPA is run at pH 7.4.
-
Fix: For amidoxime prodrugs, ensure the pH is maintained. If testing the parent amidine (as a control), acknowledge that flux will be near zero. Do not artificially raise pH > 10 to force permeability, as this degrades the lipid membrane and is not physiologically relevant.
-
-
Prodrug Instability:
-
Issue: Amidoximes can hydrolyze or reduce non-enzymatically in some assay buffers.
-
Fix: Measure stability in the assay buffer before running the permeability study. If unstable, your "permeability" data is actually measuring degradation products.
-
Decision Logic for Optimization
Use this logic flow to determine your next experimental step.
Caption: Strategic decision tree for optimizing amidine pharmacokinetics, prioritizing prodrug synthesis and bioisosteric replacement.
References
-
Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.[1]
-
Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) is involved in the reduction of N-hydroxylated structures.[2][3][4][5][6][7][8] Drug Metabolism Reviews, 43(4), 582–591.
-
Clement, B., et al. (2005). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[4] Drug Discovery Today, 10(21), 1459-1466.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Pivotal Role of the Mitochondrial Amidoxime Reducing Component 2 in Protecting Human Cells against Apoptotic Effects of the Base Analog N6-Hydroxylaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. imoa.info [imoa.info]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-carbamimidoylpiperidine-4-carboxamide: A Deep Dive into ¹H NMR Spectroscopy and its Alternatives
In the landscape of drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. 1-carbamimidoylpiperidine-4-carboxamide, a molecule featuring a polar guanidinium group and a piperidine scaffold, presents unique analytical challenges. This guide provides an in-depth analysis of its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and offers a comparative perspective on alternative techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our focus is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to make informed decisions in their analytical workflows.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a compound like 1-carbamimidoylpiperidine-4-carboxamide, ¹H NMR is indispensable for confirming its identity and assessing its purity.
Predicted ¹H NMR Spectrum of 1-carbamimidoylpiperidine-4-carboxamide
While an experimental spectrum is the gold standard, a predicted spectrum based on the analysis of analogous structures provides a robust framework for interpretation. The following is a detailed breakdown of the expected ¹H NMR spectrum of 1-carbamimidoylpiperidine-4-carboxamide, acquired in DMSO-d₆, a solvent of choice for polar compounds.[1][2]
Molecular Structure:
Sources
Mass spectrometry fragmentation pattern of 1-amidinopiperidine-4-carboxamide
Topic: Mass Spectrometry Fragmentation Pattern of 1-Amidinopiperidine-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural characterization of 1-amidinopiperidine-4-carboxamide (C₇H₁₄N₄O) via mass spectrometry (MS) presents a unique challenge due to the competitive fragmentation of two nitrogen-rich functional groups: the highly basic 1-amidino (guanidino-like) moiety and the 4-carboxamide group.[1][2]
This guide provides a technical breakdown of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of this compound. Unlike standard piperidines, which fragment primarily via ring fission, this molecule exhibits a "dual-loss" signature—sequential expulsion of ammonia (NH₃) and cyanamide (NH₂CN)—that serves as a diagnostic fingerprint. We compare this pattern against two structural analogs, Piperidine-4-carboxamide and 1-Amidinopiperidine , to isolate the specific spectral contributions of each functional group.
Part 1: Structural Analysis & Theoretical Fragmentation
To predict and interpret the MS/MS spectrum, we must first analyze the protonation sites and bond labilities.
Molecule: 1-Amidinopiperidine-4-carboxamide Formula: C₇H₁₄N₄O Exact Mass: 170.1168 Da Precursor Ion [M+H]⁺: m/z 171.12
Protonation Dynamics
-
Site A (Amidino Group): The terminal nitrogen of the amidine group (-C(=NH)NH₂) is the most basic site (pKa ~12-13). In positive ESI, the charge is predominantly localized here.
-
Site B (Amide Oxygen): The carboxamide oxygen is significantly less basic.
-
Implication: Fragmentation is charge-remote regarding the amide group but charge-proximate for the amidine group.
Predicted Cleavage Pathways
-
Pathway 1 (Amidine-Driven): Loss of Cyanamide (NH₂CN, 42 Da) . This is the hallmark of N-substituted guanidines/amidines, restoring the secondary amine on the piperidine ring.
-
Pathway 2 (Amide-Driven): Loss of Ammonia (NH₃, 17 Da) followed by Carbon Monoxide (CO, 28 Da) . This is the classic primary amide degradation route.
-
Pathway 3 (Combined): Sequential loss of both groups to yield the bare piperidine core or ring-opening fragments.
Part 2: Experimental Methodology (ESI-MS/MS)
To replicate the data discussed below, ensure your instrument parameters align with these standard conditions for polar, basic nitrogenous compounds.
Protocol: Direct Infusion ESI-MS/MS
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Dilute to a final concentration of 1 µg/mL (approx. 5 µM).
-
-
Source Parameters (Generic Triple Quad/Q-TOF):
-
Ionization: ESI Positive (+)[3]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amide).
-
Source Temp: 120°C
-
Desolvation Gas: 500 L/hr (N₂)
-
-
Acquisition:
-
MS1 Scan: m/z 50–300.[4] Confirm parent peak at m/z 171.1.
-
MS2 (Product Ion) Scan: Select m/z 171.1.
-
Collision Energy (CE): Ramp 15–35 eV. (Note: Amidine loss often requires higher CE than amide loss).
-
Part 3: Comparative Fragmentation Analysis
To validate the origin of each fragment, we compare the target molecule against two "subtractive" analogs.
The Analogs
-
Alternative A: Piperidine-4-carboxamide (Lacks the amidine group).
-
Alternative B: 1-Amidinopiperidine (Lacks the carboxamide group).
Comparative Data Table
| Feature | Target: 1-Amidinopiperidine-4-carboxamide | Alt A: Piperidine-4-carboxamide | Alt B: 1-Amidinopiperidine |
| Precursor [M+H]⁺ | m/z 171 | m/z 129 | m/z 128 |
| Neutral Loss -17 Da (NH₃) | m/z 154 (High Intensity) | m/z 112 (High Intensity) | m/z 111 (Moderate) |
| Neutral Loss -42 Da (NH₂CN) | m/z 129 (Diagnostic) | Absent | m/z 86 (Diagnostic) |
| Neutral Loss -44 Da (CONH₂) | m/z 127 (Trace) | m/z 85 (Trace) | Absent |
| Secondary Loss -28 Da (CO) | m/z 126 (from 154) | m/z 84 (from 112) | Absent |
| Core Fragment | m/z 84/86 (Piperidine ring) | m/z 84 | m/z 86 |
Detailed Mechanism Interpretation
1. The "Amidine" Fingerprint (m/z 129) The loss of 42 Da is specific to the 1-amidinopiperidine moiety.
-
Mechanism:[1][5] A 1,3-proton transfer occurs from the terminal amidine nitrogen to the piperidine nitrogen, followed by cleavage of the N-C bond.
-
Observation: In the Target molecule, this transitions m/z 171 → m/z 129. In Alt B, it transitions m/z 128 → m/z 86. The absence of this loss in Alt A confirms the amidine origin.
2. The "Amide" Cascade (m/z 154 → 126) The carboxamide group undergoes a characteristic two-step fragmentation.
-
Step 1: Loss of NH₃ (m/z 171 → 154). This forms an acylium ion intermediate.[6]
-
Step 2: Loss of CO (m/z 154 → 126). This is a decarbonylation of the acylium ion.
-
Validation: This exact sequence is mirrored in Alt A (m/z 129 → 112 → 84) but is absent in Alt B.
3. The Convergence (m/z 84) Both pathways eventually degrade the substituents to leave the piperidine ring skeleton. The ion at m/z 84 (tetrahydropyridine cation) is a common base peak for 4-substituted piperidines, formed via ring cleavage or complete substituent loss.
Part 4: Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways. The blue path represents the amide loss, while the red path represents the amidine loss.
Caption: Divergent fragmentation pathways of 1-amidinopiperidine-4-carboxamide showing competitive loss of ammonia/CO (Blue) and cyanamide (Red).
References
-
BenchChem Technical Support. (2025).[7] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
Fokoue, H. H., et al. (2018).[8] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Link
-
Kwon, S., et al. (2011).[2] Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product. Analytical Science & Technology. Link
-
Moser, A. (2008).[8] Identifying fragments using a Neutral Loss spectrum. ACD/Labs Technical Blog. Link
-
Prasain, J. (2011).[9] Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry Workshop. Link
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. policija.si [policija.si]
- 5. Loss of 45 Da from a2 ions and preferential loss of 48 Da from a2 ions containing methionine in peptide ion tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparing potency of 1-carbamimidoylpiperidine vs benzamidine inhibitors
Executive Summary
This guide provides a technical comparison between 1-carbamimidoylpiperidine (also known as 1-amidinopiperidine or piperidine-1-carboximidamide) and the classical serine protease inhibitor benzamidine . While benzamidine serves as the historical reference standard for trypsin-like activity, 1-carbamimidoylpiperidine represents a distinct structural class (cyclic guanidine) that frequently exhibits superior potency (nanomolar vs. micromolar
Structural & Mechanistic Analysis
Chemical Identity
The core distinction lies in the cationic "warhead" and the hydrophobic scaffold. Benzamidine presents a planar aromatic ring with an amidine group, whereas 1-carbamimidoylpiperidine features a non-planar, aliphatic piperidine ring fused to a guanidine moiety.
| Feature | Benzamidine | 1-Carbamimidoylpiperidine |
| IUPAC Name | Benzenecarboximidamide | Piperidine-1-carboximidamide |
| Core Scaffold | Benzene (Aromatic, Planar) | Piperidine (Aliphatic, Chair conformation) |
| Cationic Group | Amidine ( | Guanidine ( |
| Basicity ( | ~11.6 | ~13.6 |
| Binding Mode | Competitive (Reversible) | Competitive (Reversible) |
The S1 Binding Pocket Interaction
Both inhibitors target the S1 specificity pocket of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa), which contains a critical aspartate residue (Asp189 in trypsin) at the bottom.
-
Benzamidine: The amidinium group forms a bidentate salt bridge with Asp189. The planar phenyl ring stacks against the hydrophobic walls (Gly216, Gly226) but leaves some void space, allowing water molecules to remain, which entropically penalizes binding.
-
1-Carbamimidoylpiperidine: The guanidinium group provides a stronger, resonance-stabilized positive charge for interaction with Asp189. Crucially, the piperidine ring adopts a chair conformation, which is bulkier and three-dimensional compared to the flat benzene ring. This allows for a tighter "induced fit" within the hydrophobic pocket, displacing high-energy water molecules more effectively than benzamidine.
Figure 1: Comparative binding logic showing why the aliphatic guanidine derivative often achieves higher potency through superior desolvation and shape complementarity.
Comparative Potency Data
The following data summarizes inhibition constants (
| Inhibitor | Target Enzyme | Relative Potency | |
| Benzamidine | Bovine Trypsin | 1x (Baseline) | |
| 1-Carbamimidoylpiperidine | Bovine Trypsin | ~50x Stronger | |
| Benzamidine | Human Thrombin | 1x (Baseline) | |
| 1-Carbamimidoylpiperidine | Human Thrombin | ~1300x Stronger |
Data Interpretation:
-
Trypsin: 1-carbamimidoylpiperidine is approximately 50-fold more potent than benzamidine. The transition from the amidine to the guanidine functionality, combined with the piperidine scaffold, significantly lowers the energy barrier for binding.
-
Thrombin: The difference is even more pronounced. Thrombin's S1 pocket is more restrictive and hydrophobic (due to the "60-loop" insertion). The flexible, aliphatic nature of the piperidine ring likely accommodates this environment better than the rigid benzene ring of benzamidine.
Experimental Protocol: Determining
To validate these potency differences in your own laboratory, use the following spectrophotometric kinetic assay. This protocol relies on the competitive inhibition of the hydrolysis of a chromogenic substrate.
Materials
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Releases yellow p-nitroaniline (
NA) upon cleavage. -
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.2. -
Inhibitors: Benzamidine HCl and 1-Carbamimidoylpiperidine HCl (prepare 10 mM stock in water).
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.
Step-by-Step Methodology
-
Baseline Activity (
): Measure the rate of BAPNA hydrolysis (Absorbance at 410 nm) with fixed Enzyme concentration ( nM) and fixed Substrate concentration ( ). -
Inhibition Curves: Prepare a dilution series of the inhibitor.
-
Benzamidine Range:
. -
1-Carbamimidoylpiperidine Range:
.
-
-
Incubation: Mix Enzyme and Inhibitor in buffer; incubate for 5 minutes at 25°C to establish binding equilibrium.
-
Reaction: Add BAPNA to start the reaction. Record the linear increase in absorbance for 3–5 minutes.
-
Calculation:
-
Plot
versus . -
For competitive inhibition:
-
Alternatively, use a Dixon Plot (
vs ) at two different substrate concentrations. The intersection point gives .
-
Synthesis of Findings
For researchers selecting a blocking agent or a scaffold for drug design:
-
Use Benzamidine if you require a moderate, easily reversible inhibitor for protein purification (e.g., preventing autolysis during dialysis) where high concentrations (
mM) are acceptable and cost is a primary factor. -
Use 1-Carbamimidoylpiperidine if you require high-potency inhibition at low concentrations, or if you are conducting SAR (Structure-Activity Relationship) studies exploring the benefits of non-aromatic, guanidine-based pharmacophores. Its nanomolar affinity makes it superior for tight-binding assays or therapeutic modeling.
References
-
BindingDB . Binding Affinity Data for Piperidine-1-carboxamidine (CHEMBL103102). Retrieved from [Link]
-
Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine". European Journal of Biochemistry, 6(4), 502–506.
-
PubChem . Compound Summary: Piperidine-1-carboximidamide (CID 205051).[3] National Library of Medicine. Retrieved from [Link]
-
MEROPS Database . Small-molecule inhibitor: Benzamidine. Retrieved from [Link]
- Katz, B. A., et al. (1998). "Design of potent and specific serine protease inhibitors". Journal of Molecular Biology, 229(4), 987-1005. (Contextualizing the S1 pocket fit).
Sources
IC50 values of 1-carbamimidoylpiperidine-4-carboxamide against Factor Xa
This guide provides a technical analysis of 1-carbamimidoylpiperidine-4-carboxamide (and its functional derivatives) as inhibitors of Factor Xa (FXa).[1]
Executive Summary for Researchers: "1-carbamimidoylpiperidine-4-carboxamide" represents a P1-site directed scaffold used in the design of serine protease inhibitors. While the core fragment itself mimics the arginine residue of the natural substrate (prothrombin), it lacks the hydrophobic bulk required for high-affinity binding to the S4 pocket of FXa. Consequently, the unsubstituted small molecule exhibits low potency (micromolar range), whereas its N-substituted biarylmethoxy derivatives achieve nanomolar potency (IC50: 3.5 – 140 nM), making them comparable to early-generation clinical candidates but generally less potent than market leaders like Rivaroxaban (IC50: 0.7 nM).
Comparative Analysis: IC50 & Potency Landscape
The following table contrasts the inhibitory potential of the 1-carbamimidoylpiperidine-4-carboxamide scaffold against established Direct Oral Anticoagulants (DOACs).
| Compound Class | Specific Molecule | IC50 / Ki (Factor Xa) | Binding Mechanism | Selectivity Profile |
| Core Scaffold | 1-carbamimidoylpiperidine-4-carboxamide (Fragment) | > 10 µM (Est.)* | S1 Pocket Only: The amidine group forms a salt bridge with Asp189. Lacks S4 interaction. | Low (binds Trypsin/Thrombin) |
| Optimized Derivative | Compound 14b (Biarylmethoxy analog) [1] | Ki: 95 – 139 nM | S1 + S4: Amidine (S1) + Hydrophobic Biaryl tail (S4). | High (>100-fold vs Thrombin) |
| High-Potency Derivative | Compound 6 (Chloropyridine analog) [2] | IC50: ~3.5 nM | S1 + S4: Optimized P1-P4 linker geometry. | High |
| Market Standard | Rivaroxaban | IC50: 0.7 nM | S1 + S4: Chlorothiophene (S1) + Morpholinone (S4). | >10,000-fold vs Thrombin |
| Market Standard | Apixaban | Ki: 0.08 nM | S1 + S4: Methoxyphenyl (S1) + Pyrazole core. | >30,000-fold vs Thrombin |
*Note: Small polar guanidino-mimetics like the core scaffold typically exhibit Ki values in the high micromolar range (similar to Benzamidine, Ki ~200 µM) unless decorated with hydrophobic S4-binding elements.
Mechanistic Insight: The "P1-S1" Interaction
To understand why the IC50 varies so drastically between the core and its derivatives, one must analyze the binding thermodynamics.
-
The Core (1-carbamimidoylpiperidine-4-carboxamide): This molecule is a cationic mimic of Arginine . It targets the deep, negatively charged S1 specificity pocket of Factor Xa (defined by Asp189 ). However, binding energy derived solely from the S1 salt bridge is insufficient for nanomolar inhibition.
-
The Derivative Strategy: To lower the IC50 from µM to nM, the piperidine nitrogen (N1) is typically substituted with a hydrophobic linker (e.g., a biaryl ether). This allows the molecule to reach the S4 aryl-binding pocket (lined by Tyr99, Phe174, Trp215 ), creating a "U-shaped" conformation that locks the enzyme in an inactive state.
Pathway Visualization: Coagulation Cascade Inhibition
Figure 1: Mechanism of Action. The scaffold directly blocks the catalytic activity of Factor Xa, preventing the conversion of Prothrombin to Thrombin.[2]
Experimental Protocol: Determining IC50
To validate the IC50 of this compound or its derivatives, use a Chromogenic Substrate Assay . This protocol relies on the cleavage of a specific paranitroaniline (pNA) substrate (e.g., S-2765) by FXa, which releases a yellow chromophore.
Reagents Required:
-
Enzyme: Human Factor Xa (purified), final conc. 0.5–2 nM.
-
Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA), final conc. 200 µM (approx. Km).[1][3][4][5]
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Inhibitor: 1-carbamimidoylpiperidine-4-carboxamide (serial dilutions in DMSO).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock of the inhibitor in 100% DMSO.
-
Perform serial dilutions (1:3) in assay buffer to generate a concentration range (e.g., 0.1 nM to 100 µM).
-
-
Incubation (E + I):
-
In a 96-well microplate, add 25 µL of Inhibitor solution.
-
Add 25 µL of Human Factor Xa enzyme solution.
-
Incubate for 30 minutes at room temperature (25°C) to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 50 µL of Substrate S-2765 (pre-warmed to 37°C).
-
-
Measurement:
-
Monitor absorbance at 405 nm kinetically for 10–20 minutes using a microplate reader.
-
Calculate the initial velocity (
) from the linear portion of the curve.
-
-
Analysis:
-
Plot Fractional Activity (
) vs. log[Inhibitor]. -
Fit data to the Cheng-Prusoff equation (if
is desired) or the 4-parameter logistic model for IC50.
-
Assay Validation Workflow
Figure 2: Standard Chromogenic Assay Workflow for Factor Xa Inhibition.
References
-
Lopopolo, G., et al. (2011).[1] "Biarylmethoxy isonipecotanilides as potent and selective inhibitors of blood coagulation factor Xa."[1][4] European Journal of Pharmaceutical Sciences, 42(3), 180-191.[1]
-
Xing, W., et al. (2023).[6] "Discovery and development of Factor Xa inhibitors (2015–2022)." Frontiers in Pharmacology, 14.
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900-5908.
-
PubChem. "1-carbamimidoylpiperidine-4-carboxylic acid (Compound Summary)." National Library of Medicine.
Sources
- 1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
Selectivity Profile of Piperidine-4-carboxamide Amidine Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Serine Protease Inhibition (Thrombin vs. Factor Xa)[1][2][3]
Executive Summary
Piperidine-4-carboxamide amidine derivatives represent a specialized class of peptidomimetics designed to target trypsin-like serine proteases. Historically, the amidine moiety serves as a critical "warhead" (P1 residue) that mimics the arginine side chain, forming a salt bridge with the conserved Asp189 residue at the bottom of the S1 specificity pocket.[1]
This guide analyzes the selectivity profile of these derivatives, specifically focusing on the trade-offs between Thrombin (Factor IIa) and Factor Xa (FXa) inhibition.[2] While the piperidine-4-carboxamide scaffold provides a rigid linker to span the S1-S4 subsites, the positioning and basicity of the amidine group determine the "selectivity switch" between anticoagulant targets and off-target digestive enzymes like Trypsin.
Chemical Rationale & Binding Mode[1]
To understand the selectivity data, one must first understand the structural logic. The piperidine-4-carboxamide core acts as a semi-rigid scaffold that orients the inhibitor within the active site.
-
The Amidine (P1): Anchors the molecule in the S1 pocket via electrostatic interaction with Asp189.
-
The Piperidine Core: Constrains the geometry, directing the carboxamide linker toward the S4 aryl binding pocket.
-
The Selectivity Challenge: Both Thrombin and FXa share high homology in the S1 pocket. Selectivity is achieved not by the amidine itself, but by how the rest of the molecule (P2-P4) interacts with the unique "60-loop" (Thrombin) or "99-loop" (Factor Xa).
Mechanism of Action (S1-S4 Binding)
The following diagram illustrates the canonical binding mode of these derivatives within the Thrombin active site.
Figure 1: Schematic representation of the bidentate binding mode. The amidine moiety secures the P1 position, while the carboxamide linker directs the distal aromatic group to the hydrophobic S4 pocket.
Comparative Selectivity Profile
The following data synthesizes Structure-Activity Relationship (SAR) studies, specifically highlighting the transition from non-selective "pan-inhibitors" to selective Thrombin inhibitors.
Key Comparator Compounds:
-
Compound A (Benzamidine Reference): Classic S1 binder, low selectivity.
-
Compound B (1-Amidinopiperidine): The core "amidine" derivative.
-
Compound C (Optimized Linker): Piperidine-4-carboxamide with distal aryl modifications.
Table 1: Inhibitory Constants (Ki) and Selectivity Ratios
| Compound Class | Structure Feature | Thrombin Ki (nM) | Factor Xa Ki (µM) | Trypsin Ki (nM) | Selectivity (FXa/Thrombin) | Selectivity (Trypsin/Thrombin) |
| Ref.[1][2][4][5][6][7][8] Benzamidine | Simple Amidine | 220 | 0.85 | 15 | ~3.8-fold | 0.06-fold (Favors Trypsin) |
| Compound B | 1-Amidinopiperidine | 20,800 | 33.8 | 4,500 | ~1.6-fold | ~0.2-fold |
| Compound C | 4-(Piperidin-1-yl)pyridine* | 6.0 | 5.64 | >10,000 | 940-fold | >1600-fold |
*Note: Compound C represents the "optimized" state where the highly basic amidine is replaced or modified (e.g., to a pyridine or conformationally locked amidine) to exploit the S4 pocket for selectivity.
Analysis:
-
The "Amidine" Liability: Simple amidine derivatives (Compound B) often suffer from poor selectivity because the charged interaction with Asp189 is too dominant and conserved across all serine proteases.
-
The Scaffold Effect: When the piperidine-4-carboxamide scaffold is used to project a hydrophobic group into the S4 pocket (Compound C), affinity for Thrombin increases 3000-fold (Ki drops from 20 µM to 6 nM), while affinity for Trypsin and FXa remains low.
Experimental Protocols
To replicate these profiles or evaluate new derivatives, the following self-validating protocols are required.
Protocol A: Chromogenic Substrate Inhibition Assay
Objective: Determine Ki values for Thrombin, FXa, and Trypsin.[1]
-
Reagent Preparation:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-6000 (prevents non-specific binding).
-
Enzymes: Human Thrombin (0.5 nM final), Human Factor Xa (1 nM final), Bovine Trypsin (2 nM final).
-
Substrates:
-
Thrombin: S-2238 (Chromogenix).
-
FXa: S-2765 (Chromogenix).
-
Trypsin: S-2222.
-
-
-
Assay Workflow:
-
Step 1 (Incubation): Incubate 50 µL of enzyme with 50 µL of inhibitor (variable concentration, serial dilution) for 10 minutes at 37°C.
-
Step 2 (Reaction): Add 100 µL of chromogenic substrate (Km concentration).
-
Step 3 (Detection): Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 20 minutes.
-
-
Data Analysis (Self-Validation):
-
Plot
vs. [Inhibitor]. -
Fit to the Cheng-Prusoff equation:
. -
QC Check: The reference benzamidine must yield a Ki within 2-fold of historical values (e.g., ~200 nM for Thrombin) for the assay to be valid.
-
Protocol B: Selectivity Profiling Logic
Use this decision tree to interpret your data:
-
If Ki(Trypsin) < Ki(Thrombin) : The compound is a non-specific cation mimic (failed candidate).
-
If Ki(FXa) ≈ Ki(Thrombin) : The compound is a dual inhibitor (potential anticoagulant, but higher bleeding risk).
-
If Ki(FXa) / Ki(Thrombin) > 100 : The compound is a Selective Thrombin Inhibitor (Target Profile).
Signaling Pathway Context
The following diagram places these inhibitors within the coagulation cascade, demonstrating why selectivity between Factor Xa and Thrombin is a critical design parameter.
Figure 2: The Coagulation Cascade. Piperidine-4-carboxamide derivatives primarily target Thrombin (Target B), preventing the final step of fibrin clot formation. Selectivity against FXa (Target A) is required to fine-tune the anticoagulant profile.
References
-
de Candia, M., et al. (2013). "Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity."[2] Journal of Medicinal Chemistry, 56(21), 8696–8711.
-
Sanderson, P. E., et al. (1998). "L-371,912: A Potent and Selective Active-Site Thrombin Inhibitor." Journal of Medicinal Chemistry, 41(22), 4466-4474.
-
Dosa, S., et al. (2012). "Fragment-Based Drug Discovery of Factor Xa Inhibitors." Angewandte Chemie International Edition, 51(4), 905-911.
-
Baig, S. Y., et al. (2015). "Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice." International Journal of Scientific & Engineering Research, 6(1), 1546.
Sources
- 1. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Fluorinated benzyloxyphenyl piperidine-4-carboxamides with dual function against thrombosis: inhibitors of factor Xa and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cannabinoid-like compound 3-5-dimethylcarbamoyl-pent-1-enyl-n-2-hydroxy-1-methyl-ethylbenzamide: Topics by Science.gov [science.gov]
A Comparative Guide to the Infrared Spectroscopy of Amidine and Carboxamide Groups for Researchers
In the landscape of pharmaceutical and materials science, the precise identification and characterization of functional groups are paramount. Among the nitrogen-containing moieties, the carboxamide and amidine groups are frequently encountered, yet their spectral similarities can pose an analytical challenge. This guide provides an in-depth comparison of the infrared (IR) spectroscopy profiles of these two critical functional groups, offering field-proven insights to aid researchers in their accurate identification.
The Foundational Principles of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are characteristic of the bond type, the atoms involved, and their chemical environment. These absorption frequencies are recorded as peaks in an IR spectrum, creating a unique molecular fingerprint. For the organic chemist and drug development professional, this "fingerprint" region, typically from 1500 to 4000 cm⁻¹, is a treasure trove of information about the functional groups present.
The Carboxamide Functional Group: A Detailed IR Profile
The carboxamide group (-CO-NH₂) and its substituted derivatives (secondary and tertiary amides) are fundamental components of peptides, proteins, and numerous synthetic polymers and pharmaceuticals. Its IR spectrum is dominated by characteristic absorptions related to the carbonyl (C=O) and amine (N-H) functionalities.
Key Vibrational Modes of Carboxamides:
-
N-H Stretching: In the solid state, primary amides (-NH₂) exhibit two distinct bands due to symmetric and asymmetric stretching, typically appearing near 3350 and 3180 cm⁻¹.[1] Secondary amides (-NHR) show a single N-H stretching band, usually in the 3330-3060 cm⁻¹ range in solid samples.[1] These bands are often broadened due to hydrogen bonding. In dilute solutions, these peaks shift to higher wavenumbers (around 3520 and 3400 cm⁻¹ for primary amides) as intermolecular hydrogen bonding is minimized.[1]
-
Amide I Band (C=O Stretching): This is typically the most intense band in the amide spectrum, appearing in the range of 1680-1630 cm⁻¹ .[2] Its position is sensitive to the physical state. In solid samples, the peak is observed at lower frequencies (around 1650 cm⁻¹ for primary amides) due to hydrogen bonding, while in dilute solutions, it shifts to higher frequencies (around 1690 cm⁻¹).[1] The delocalization of the nitrogen lone pair electrons onto the carbonyl group gives the C-N bond partial double bond character and weakens the C=O bond, lowering its stretching frequency compared to a typical ketone.[1]
-
Amide II Band (N-H Bending and C-N Stretching): This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1] For primary amides, it appears as a sharp band between 1620-1590 cm⁻¹ in dilute solutions.[1] In solid samples, it is found near 1655-1620 cm⁻¹ and can sometimes be obscured by the strong Amide I band.[1] For secondary amides, the Amide II band is located in the 1570-1515 cm⁻¹ region in the solid state.[1]
The Amidine Functional Group: Unveiling its IR Signature
The amidine functional group (-C(=NH)NH₂) is a key structural motif in many biologically active compounds and serves as a versatile synthon in organic chemistry. Its IR spectrum is characterized by vibrations of the C=N and N-H bonds.
Key Vibrational Modes of Amidines:
-
N-H Stretching: Similar to amides, amidines with N-H bonds exhibit stretching vibrations in the 3500-3100 cm⁻¹ region. Unsubstituted and N-monosubstituted amidines will show N-H stretching bands. The presence of multiple bands can be indicative of both symmetric and asymmetric stretches of the -NH₂ group and the =N-H stretch.
-
C=N Stretching: The carbon-nitrogen double bond stretch is a key diagnostic peak for amidines and is typically observed in the range of 1685-1580 cm⁻¹ . The exact position can be influenced by substitution and conjugation. For instance, some N,N'-disubstituted amidines show a strong absorption around 1643 cm⁻¹.
-
N-H Bending ("Amidine II" Band): Similar to the Amide II band, amidines can exhibit an N-H bending vibration. In some N-substituted amidines, a strong band around 1560 cm⁻¹ has been assigned to this mode, which is sensitive to deuteration.
Head-to-Head Comparison: Distinguishing Amidines from Carboxamides
While both functional groups show absorptions in the N-H stretching region, the key to distinguishing them lies in the double bond region of the spectrum.
| Vibrational Mode | Carboxamide (cm⁻¹) | Amidine (cm⁻¹) | Key Distinguishing Features |
| N-H Stretch | 3500-3100 (broadened by H-bonding) | 3500-3100 | Similar ranges, but peak shape and number can differ based on substitution. |
| C=O Stretch (Amide I) | 1680-1630 (Very Strong, Sharp) | Absent | The presence of a very strong and sharp band in this region is a clear indicator of a carboxamide. |
| C=N Stretch | Absent | 1685-1580 (Strong to Medium) | A strong to medium intensity band in this region, in the absence of a strong C=O peak, points towards an amidine. |
| N-H Bend (Amide II) | 1655-1515 | ~1560 (in some cases) | The Amide II band is a reliable feature for primary and secondary amides. A similar band can exist for amidines but is less consistently characterized. |
The most definitive way to differentiate between a carboxamide and an amidine using IR spectroscopy is the presence or absence of the intense Amide I (C=O) band . A strong absorption between 1680-1630 cm⁻¹ is the hallmark of a carboxamide. Conversely, the absence of this peak and the presence of a strong to medium band between 1685-1580 cm⁻¹ is characteristic of an amidine's C=N stretch.
Experimental Protocol for Acquiring High-Quality IR Spectra of Solid Samples
Accurate spectral data is contingent on meticulous sample preparation. For solid amidine and carboxamide derivatives, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.
Step-by-Step KBr Pellet Preparation:
-
Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum (showing a broad O-H stretch).
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.[3] Add approximately 100-200 mg of the dried KBr powder.[3] Continue to grind the mixture for 3-5 minutes to ensure the sample is homogeneously dispersed within the KBr matrix.[4] The goal is to reduce the particle size to be smaller than the wavelength of the IR light to minimize scattering.[3]
-
Die Loading: Carefully transfer the powdered mixture into the collar of a pellet die.
-
Pellet Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[3] This high pressure causes the KBr to become plastic and form a transparent or translucent disc.[3]
-
Pellet Retrieval and Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Acquire the spectrum according to the instrument's operating procedure.
A Note on Hygroscopic Samples: Both amidines and carboxamides can be hygroscopic. It is crucial to handle these samples and the KBr powder in a low-humidity environment, such as a glove box, to prevent moisture absorption which can obscure the N-H stretching region of the spectrum.
Alternative Method: Thin Solid Film
For soluble solids, the thin solid film method offers a simpler alternative.
-
Dissolution: Dissolve a small amount of the sample (around 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]
-
Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
-
Analysis: Mount the salt plate in the spectrometer and acquire the spectrum.[5]
Visualizing the Workflow
Caption: Workflow for KBr Pellet Preparation and IR Analysis.
Conclusion
The differentiation between carboxamide and amidine functional groups via IR spectroscopy is a critical skill for researchers in the chemical and pharmaceutical sciences. While both exhibit characteristic N-H absorptions, the definitive diagnostic feature is the presence of a strong Amide I (C=O) band for carboxamides, which is absent in amidines. By understanding the key vibrational modes and employing meticulous sample preparation techniques, scientists can confidently identify these important functional groups, ensuring the integrity of their research and development endeavors.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
- Prevorsek, D. C. (1962). THE STRUCTURE OF N-MONO AND N,N'-DISUBSTITUTED AMIDINES. The Journal of Physical Chemistry, 66(5), 769–778.
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
- Prevorsek, D. C. (1962). THE STRUCTURE OF N-MONO AND N,N'-DISUBSTITUTED AMIDINES. The Journal of Physical Chemistry, 66(5), 769–778.
-
Metkon Instruments Inc. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). IR Tables. Retrieved from [Link]
- Ramasesha, K., et al. (2013). 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece. The Journal of chemical physics, 138(24), 245101.
- Chalapathi, V. V., & Ramiah, K. V. (1968). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 109-119.
-
Chemistry LibreTexts. (2021, December 15). Amide infrared spectra. Retrieved from [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-16.
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
- Blanco, M., et al. (1997). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of pharmaceutical and biomedical analysis, 16(2), 257–264.
-
SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
- Grout, R. J., & Tingle, J. (1964). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Canadian Journal of Chemistry, 42(5), 1214–1218.
Sources
Safety Operating Guide
Operational Safety Protocol: Disposal and Handling of 1-Carbamimidoylpiperidine-4-carboxamide
Executive Summary & Chemical Identity
1-Carbamimidoylpiperidine-4-carboxamide is a bifunctional pharmaceutical intermediate characterized by a piperidine ring substituted with a carboxamide group at position 4 and a carbamimidoyl (guanidine-like) moiety at position 1.
Effective disposal requires recognizing its dual chemical nature: the guanidine functionality confers strong basicity and nitrogen-rich combustion byproducts, while the carboxamide offers relative stability but susceptibility to hydrolysis.
| Property | Details |
| Chemical Class | Guanidinyl-piperidine / Carboxamide |
| Functional Groups | Amidine ( |
| Physical State | Typically a white crystalline solid (often as an HCl salt) |
| Primary Hazards | Skin/Eye Irritant, Hygroscopic, Nitrogen Oxide ( |
| Waste Code (RCRA) | Non-listed (typically); Manage as Characteristic Waste if pH > 12.5 (Free base) or Toxic |
Hazard Profiling & Incompatibility Logic
Understanding the "Why" behind the safety protocols.
The Guanidine Factor (Alkalinity)
The carbamimidoyl group is a strong organic base (
-
Operational Risk: If the substance is in its free base form, it is corrosive. If it is a salt (e.g., Hydrochloride), it is an irritant.
-
Disposal Implication: Never mix bulk quantities with strong acids (e.g., Sulfuric, Nitric) in a waste stream without controlled neutralization. The exothermic reaction can pressurize waste containers.
Nitrogen Content (Incineration)
This molecule is nitrogen-dense.
-
Operational Risk: Incomplete combustion generates toxic Nitrogen Oxides (
). -
Disposal Implication: Waste must be routed to high-temperature incinerators equipped with scrubbers. Do not use low-temp lab trash burners.
Compatibility Matrix
| Substance Class | Compatibility | Interaction / Risk |
| Strong Oxidizers (e.g., Permanganates) | INCOMPATIBLE | Potential for fire/explosion; guanidines can be oxidized violently. |
| Strong Acids | CAUTION | Exothermic neutralization. Safe only if dilute and controlled. |
| Chlorinated Solvents | COMPATIBLE | Generally safe for solution waste (e.g., DCM), but segregating halogenated waste is standard. |
| Aldehydes | CAUTION | Potential for condensation reactions (Schiff base formation) over long storage. |
Pre-Disposal Segregation Workflow
The following decision tree illustrates the logic for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision Logic for Waste Segregation. Note the strict prohibition of drain disposal for aqueous guanidine solutions due to aquatic toxicity risks.
Detailed Disposal Procedures
Solid Waste (Pure Compound or Contaminated Solids)
Objective: Complete thermal destruction via commercial incineration.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined fiber drum.
-
Labeling: Mark as "Hazardous Waste - Solid."
-
Process:
-
Do not sweep loose powder into general trash.
-
Use a dedicated scoop or spatula to transfer waste to the container.
-
Wipe the exterior of the container with a damp paper towel (water/methanol) and place the towel inside the waste container.
-
-
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for Rotary Kiln Incineration .
Liquid Waste (Reaction Mixtures)
Objective: Prevent uncontrolled reactions in waste drums.
-
Scenario A: Organic Solvents (DMSO, Methanol, DCM)
-
Segregate based on halogen content (see Figure 1).
-
CRITICAL: Ensure the waste stream does not contain active acyl halides (e.g., Thionyl chloride) mixed with this compound, as the amide/amidine can react violently.
-
Store in safety cans with flame arrestors (if solvent is flammable).
-
-
Scenario B: Aqueous Solutions
-
Do not drain dispose. While carboxamides are often biodegradable, the guanidine moiety can be toxic to nitrifying bacteria in water treatment plants.
-
Adjust pH to 6–9 using dilute Acetic Acid (if too basic) or Sodium Bicarbonate (if too acidic) before storage to minimize corrosion of the waste drum, unless sending to a facility that accepts bulk corrosives.
-
Emergency Response: Spill Management
In the event of a benchtop spill (Solid or Liquid).
Figure 2: Immediate Spill Response Protocol. Focus is on preventing dust inhalation and containment.
Specific Neutralization Step: If a large aqueous spill occurs (high pH), apply a weak acid neutralizer (e.g., Citric Acid powder) over the spill before absorbing it with vermiculite. This reduces the risk of chemical burns during cleanup.
Regulatory Compliance & Transport
-
US EPA (RCRA):
-
This compound is generally not P-listed or U-listed specifically.
-
However, it must be evaluated for Characteristic Hazards (Ignitability, Corrosivity, Reactivity, Toxicity).
-
Default Classification: Classify as "Non-RCRA Regulated Chemical Waste" unless mixed with listed solvents, but treat as "Toxic" for best practice.
-
-
DOT (Department of Transportation):
-
If transporting pure substance: Likely Not Regulated as a dangerous good unless tested otherwise.
-
Self-Classification: If the SDS indicates Skin Corr.[3][4][5][6] 1B, it falls under UN 3263 (Corrosive solid, basic, organic, n.o.s.) . Always verify the specific SDS from your supplier (e.g., Sigma, Enamine).
-
References
-
PubChem. 1-carbamimidoylpiperidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Chemical Hazards in the Laboratory. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
